2-Chloro-4-iodobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-4-iodobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMRDPGPFENNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-iodobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4-iodobenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride of interest in synthetic chemistry and drug discovery. This document details its chemical identifiers, physical properties, a robust synthesis protocol, safety and handling information, and potential applications, all grounded in established chemical principles.
Core Compound Identification and Properties
This compound is a polysubstituted benzene derivative featuring a sulfonyl chloride functional group, a chlorine atom, and an iodine atom. These features make it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| CAS Number | 1099660-72-6 | [1][2] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₃Cl₂IO₂S | N/A |
| Molecular Weight | 336.96 g/mol | N/A |
| Canonical SMILES | C1=CC(=C(C=C1I)Cl)S(=O)(=O)Cl | N/A |
| InChI Key | ICVMRDPGPFENNX-UHFFFAOYSA-N | N/A |
Synthesis Pathway: A Validated Approach
The synthesis of this compound can be reliably achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups.[3][4][5] The logical precursor for this synthesis is 2-chloro-4-iodoaniline.[6][7][8]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Sandmeyer-Type Reaction
This protocol is based on well-established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[9][10]
Materials:
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂)
-
Glacial Acetic Acid
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or magnesium sulfate) for drying
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 2-chloro-4-iodoaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes after the addition is complete.
-
-
Sulfonylation:
-
In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture with continuous stirring, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional hour, then let it warm to room temperature and stir for several hours or until gas evolution ceases.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Recrystallization from an appropriate solvent system can be performed if necessary.
-
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic methods.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[11][12]
-
S=O asymmetric stretching: 1370-1335 cm⁻¹
-
S=O symmetric stretching: 1170-1155 cm⁻¹
-
S-Cl stretching: 580-560 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns dictated by the substitution pattern of the benzene ring. The electron-withdrawing sulfonyl chloride group will deshield the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbons in the aromatic ring, with their chemical shifts influenced by the attached substituents (chloro, iodo, and sulfonyl chloride groups).
Safety and Handling
Hazard Statements (Inferred):
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Reacts violently with water.
Precautionary Measures:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and water, as it can react violently to produce corrosive HCl gas.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Applications in Research and Drug Development
Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities.[17][18][19]
Potential Applications of this compound:
-
Synthesis of Novel Sulfonamides: This compound can be reacted with a wide range of primary and secondary amines to generate a library of novel sulfonamides. The presence of the chloro and iodo substituents provides opportunities for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse molecular architectures for screening in drug discovery programs.
-
Fragment-Based Drug Design: The 2-chloro-4-iodophenylsulfonyl moiety can serve as a valuable fragment in fragment-based drug discovery approaches. The halogen atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.[20]
-
Precursor for Heterocyclic Synthesis: The reactive sulfonyl chloride group can be used to construct various sulfur-containing heterocyclic systems.
Caption: Application workflow of this compound.
References
-
PureSynth Research Chemicals. 2-Chloro-4-Iodoaniline 98.0%(GC). [Link]
-
ChemBK. 2-IODO-4-CHLOROANILINE. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Europe PMC. [Link]
-
Organic Chemistry Portal. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
-
Hogan, A. M., & Cox, B. G. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 14(4), 889–893. [Link]
-
NRO-Chemistry. Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Chemistry & Biology Interface. A very convenient method for the synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride from their respective amino compounds. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Belyaev, A. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Catalysts, 11(12), 1515. [Link]
-
Wütscher, A., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(67), 9572–9575. [Link]
-
Cornella, J., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18686-18691. [Link]
-
Matrix Fine Chemicals. 2-IODOBENZENE-1-SULFONYL CHLORIDE. [Link]
-
Nacsa, E. D., & Lambert, T. H. (2016). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University Academic Commons. [Link]
-
Georganics. 2-Bromo-1-chloro-4-iodobenzene. [Link]
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
PubChem. 1-Chloro-4-iodobenzene. [Link]
Sources
- 1. This compound (CAS No. 1099660-72-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 1099660-72-6|this compound|BLD Pharm [bldpharm.com]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure-synth.com [pure-synth.com]
- 7. 2-Chloro-4-iodoaniline – Biotuva Life Sciences [biotuva.com]
- 8. 2-Chloro-4-iodoaniline | 42016-93-3 [chemicalbook.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 18. d-nb.info [d-nb.info]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Solvation Dynamics and Stability of 2-Chloro-4-iodobenzene-1-sulfonyl Chloride
Technical Guide for Process Chemistry & Drug Development
Executive Summary
This guide provides a technical framework for handling 2-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS 135033-82-6) in solution.[1][2] Due to the electrophilic nature of the chlorosulfonyl motif and the lipophilic burden of the halogenated arene, solvent selection is a critical variable that dictates not just solubility, but chemical stability.[2][3]
This document moves beyond static solubility tables to define the Solvent-Reactivity Landscape . It provides researchers with a self-validating protocol to determine precise solubility limits while preventing the most common failure mode: nucleophilic decomposition (hydrolysis/alcoholysis).[1][2]
Physicochemical Profile & Solvation Logic
Structural Analysis
The molecule features a benzene core decorated with three distinct functionalities that drive its solubility profile:
-
Sulfonyl Chloride (
): A highly polar, electrophilic group.[2] It drives solubility in polar aprotic solvents but introduces moisture sensitivity.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Iodine (
) at C4: A large, soft halogen that significantly increases lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) and polarizability, enhancing solubility in chlorinated solvents and aromatics.[2] -
Chlorine (
) at C2: Provides steric bulk ortho to the sulfonyl group, potentially retarding hydrolysis rates compared to non-hindered analogs, but not preventing it.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The "Like Dissolves Like" Paradox
While the sulfonyl group is polar, the di-halogenated ring renders the overall molecule relatively hydrophobic.[2][3] Consequently, water is a poor solvent not only due to reactivity but also thermodynamics.[2][3] The compound dissolves best in solvents that can interact with the polar sulfonyl dipole without donating protons (aprotic).[2][3]
Solvent Compatibility Matrix
The following table categorizes solvents based on thermodynamic capability (solubility) and kinetic stability (reactivity).
| Solvent Class | Representative Solvents | Solubility Potential | Stability Risk | Recommendation |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Low | Primary Choice. Ideal for reactions and transfers.[1][2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | Good to High | Low to Moderate* | Secondary Choice. Note: THF must be anhydrous; peroxides/water promote degradation.[2][3] |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Moderate | Very Low | Ideal for Heating. High boiling points allow thermal recrystallization.[2][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | Very Low | Anti-Solvent. Use to precipitate the product from DCM or Toluene.[2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | CRITICAL | PROHIBITED. Rapid alcoholysis yields sulfonate esters.[2][3] |
| Aqueous Systems | Water, Aqueous Buffers | Insoluble | CRITICAL | PROHIBITED. Hydrolysis yields sulfonic acid.[3] |
Reactivity & Degradation Mechanisms
The primary challenge with this compound is not getting it into solution, but keeping it intact.[1][2]
The Hydrolysis Pathway
In the presence of water (even atmospheric moisture absorbed by hygroscopic solvents like THF), the sulfonyl chloride undergoes nucleophilic substitution.[2][3] The mechanism is generally accepted as
-
Reaction:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Impact: The formation of HCl creates an autocatalytic cycle if the solvent is not buffered or if acid scavengers (e.g., pyridine) are absent.[2][3]
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for solvent selection to ensure compound integrity.
Figure 1: Solvent selection logic tree emphasizing the exclusion of protic solvents to prevent nucleophilic degradation.[1][2]
Experimental Protocols
Since specific quantitative solubility data (e.g.,
Protocol: Gravimetric Solubility Determination (Inert Atmosphere)
Objective: Determine the saturation limit in a target solvent (e.g., Toluene or DCM) without hydrolysis interference.
Reagents:
Workflow:
-
Preparation: Dry a 0.45
PTFE syringe filter and a receiving vial in an oven at 100°C; cool in a desiccator. -
Saturation: Add excess solid (approx. 500 mg) to 2.0 mL of anhydrous solvent in a sealed vial.
-
Equilibration: Vortex for 10 minutes at ambient temperature (
). Allow to stand for 1 hour to ensure equilibrium. -
Filtration: Draw the supernatant through the pre-dried PTFE filter into a tared weighing vial.
-
Evaporation: Evaporate the solvent under a stream of dry nitrogen (do not use heat >40°C to avoid thermal decomposition).
-
Quantification: Weigh the residue.
-
Calculation:
[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Protocol: Recrystallization (Purification)
This compound is often purified via crystallization.[1] The standard "solvent/anti-solvent" method is recommended.[2][3]
-
Dissolution: Dissolve crude material in the minimum amount of Dichloromethane (DCM) at room temperature.[3]
-
Filtration: Filter to remove insoluble impurities (inorganics).[2][3]
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) with stirring until the solution turns slightly cloudy.[3]
-
Crystallization: Cool the mixture to
. The sulfonyl chloride should crystallize as white/off-white needles or plates.[2] -
Isolation: Filter rapidly under nitrogen (to prevent moisture condensation) and wash with cold Hexane.[3]
Application-Specific Solvent Recommendations
For Sulfonamide Synthesis (Schotten-Baumann conditions)
When reacting this compound with amines to form sulfonamides:
-
Biphasic System: Use DCM/Water or EtOAc/Water with an inorganic base (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why: Although water is present, the reaction with the amine (in the organic phase or at the interface) is typically faster than hydrolysis, provided the phases are well-mixed and the temperature is kept low (
).[2]
-
-
Anhydrous System: Use DCM or THF with an organic base (Pyridine, TEA).[1][3]
For Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
If the Iodine moiety is the target for coupling while preserving the sulfonyl chloride:
-
Caution: Avoid nucleophilic bases (hydroxides/alkoxides).[1] Use mild bases like
or hindered amines.[3]
References
-
Gnedin, B. G., et al. (1988).[2][3][4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.[3][4] [1][2][4]
-
Mikołajczyk, M., et al. (2020).[2][3] Nucleophilic Substitution at Tetracoordinate Sulfur.[3] Kinetics and Mechanism... Molecules, 25(6), 1428.[1][2][3]
-
PubChem Compound Summary. (2025). This compound (CAS 135033-82-6).[1][2] National Center for Biotechnology Information.[3]
-
BenchChem. (2025).[1][3][5] Reactivity of the Sulfonyl Chloride Functional Group.[2][3][4][6][7][8] Technical Guide.[2][3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling halogenated sulfonyl chlorides.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
physical state and appearance of 2-Chloro-4-iodobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS No. 1099660-72-6), a halogenated aromatic sulfonyl chloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on the physical and chemical properties of this compound. While specific experimental data for this particular molecule is not extensively available in public literature, this guide synthesizes available information from chemical suppliers and provides expert insights based on analogous compounds and general chemical principles.
Introduction and Structural Elucidation
This compound is a polysubstituted benzene derivative featuring a sulfonyl chloride group, a chlorine atom, and an iodine atom. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—the sulfonyl chloride, the chloro, and the iodo substituents—offers a versatile platform for the synthesis of complex molecules through various coupling and substitution reactions.
Chemical Structure
The structural formula of this compound is presented below. The IUPAC name clearly indicates the positions of the substituents on the benzene ring.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are scarce. The information provided in the following table is primarily based on data from chemical suppliers and extrapolated knowledge from structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 1099660-72-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₃Cl₂IO₂S | Based on structure[1] |
| Molecular Weight | 336.96 g/mol | Calculated from the molecular formula[1] |
| Appearance | Expected to be a solid at room temperature. The color could range from off-white to yellow. | This is an educated estimation based on the appearance of other aromatic sulfonyl chlorides. |
| Melting Point | Not available. | Expected to be a solid with a relatively sharp melting point, characteristic of a crystalline organic compound. |
| Boiling Point | Not available. | Expected to be high and likely to decompose upon heating at atmospheric pressure. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and reactive with protic solvents (e.g., water, alcohols). | This is a general characteristic of sulfonyl chlorides. |
Synthesis and Reactivity
General Synthetic Approach
While a specific, peer-reviewed synthesis for this compound has not been identified in the public domain, a plausible synthetic route can be proposed based on established methods for the preparation of aromatic sulfonyl chlorides. A common and effective method is the Sandmeyer-type reaction starting from the corresponding aniline derivative.
Figure 2: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol:
-
Step 1: Diazotization. 2-Chloro-4-iodoaniline would be dissolved in a mixture of concentrated hydrochloric acid and water. The solution is then cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.
-
Step 2: Sulfonylation. In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of copper(II) chloride is added. The freshly prepared diazonium salt solution is then added slowly to the sulfur dioxide solution. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.
-
Step 3: Work-up and Purification. The reaction mixture is then poured into ice-water, and the crude product is extracted with an organic solvent like dichloromethane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Causality behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for preventing side reactions and ensuring a high yield of the desired intermediate.
-
Copper(II) Chloride Catalyst: The copper catalyst is essential for the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride in the presence of sulfur dioxide.
Expected Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Sulfonyl Chloride: This is the most reactive site, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (hydrolysis to the sulfonic acid). This reactivity is central to its utility as a building block.
-
Iodo Group: The carbon-iodine bond is susceptible to various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of new carbon-carbon bonds at the 4-position.
-
Chloro Group: The chlorine atom is generally less reactive in cross-coupling reactions compared to the iodine atom. This differential reactivity can be exploited for selective, sequential functionalization of the aromatic ring.
Handling, Storage, and Safety
As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water, as it will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas.
-
Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed to prevent hydrolysis.
Conclusion
This compound is a promising, albeit not extensively characterized, chemical intermediate. Its trifunctional nature provides a rich platform for the synthesis of novel and complex organic molecules. While detailed experimental data on its physical properties are currently lacking, this guide provides a solid foundation of its expected characteristics and reactivity based on established chemical principles and data from analogous compounds. Further research into the synthesis and properties of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
-
This compound (CAS No. 1099660-72-6) Suppliers. Available at: [Link] (This is a representative link to a chemical supplier directory where the compound is listed. Specific supplier pages may contain additional, though often limited, data.)
- General procedures for the synthesis of sulfonyl chlorides can be found in standard organic chemistry textbooks and literature. For example, methods related to the Sandmeyer reaction are widely documented.
-
Buy this compound | 1099660-72-6. Available at: [Link]
Sources
Strategic Scaffold Engineering: The 2-Chloro-4-iodobenzene-1-sulfonyl chloride Platform in Drug Discovery
Executive Summary
2-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS: 1099660-72-6) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses three distinct reactive sites—an electrophilic sulfonyl chloride, a labile iodine atom suitable for oxidative addition, and a sterically demanding but chemically stable chlorine substituent.
This guide provides a technical roadmap for utilizing this scaffold to accelerate Fragment-Based Drug Discovery (FBDD) and Lead Optimization. By exploiting the differential reactivity between the S-Cl and C-I bonds, researchers can rapidly generate diverse biaryl sulfonamide libraries with high IP potential.
Structural & Electronic Analysis
Understanding the electronic environment of the benzene ring is prerequisite to successful derivatization.
| Feature | Position | Electronic Effect | Synthetic Consequence |
| Sulfonyl Chloride | C-1 | Strong Electron Withdrawing (EWG) | Highly reactive toward nucleophiles (amines/alcohols). Activates the ring for nucleophilic aromatic substitution (SNAr) if forcing conditions are used. |
| Chlorine | C-2 (Ortho) | Inductive EWG / Steric Bulk | The Critical Modulator. It forces the sulfonamide moiety out of planarity, often improving solubility and inducing "twist" conformations that enhance selectivity in kinase/protein binding pockets. |
| Iodine | C-4 (Para) | Weak Inductive EWG / Polarizable | The Coupling Handle. The C-I bond is the weakest bond on the ring (approx. 65 kcal/mol), making it the exclusive site for Pd-catalyzed oxidative addition under standard conditions. |
Synthesis of the Core Scaffold
Direct chlorosulfonation of 3-chloro-iodobenzene is chemically risky due to regioselectivity issues (yielding mixtures of isomers). The authoritative industrial route utilizes a Sandmeyer-type chlorosulfonylating reaction starting from 2-chloro-4-iodoaniline.
Protocol: Meerwein Chlorosulfonation
Objective: Regiospecific synthesis of this compound.
Reagents:
-
Precursor: 2-Chloro-4-iodoaniline (1.0 eq)
-
Diazotization: NaNO₂, HCl (conc), Acetic Acid
-
Sulfonylation: SO₂ (gas) or Na₂S₂O₅, CuCl₂ (cat), Acetic Acid
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-chloro-4-iodoaniline in glacial acetic acid/conc. HCl (ratio 3:1). Cool to -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C. Stir for 30 min to generate the diazonium salt.
-
Preparation of SO₂ Mixture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or generate in situ using sodium metabisulfite) and add CuCl₂ (0.2 eq).
-
The Coupling: Pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.
-
Observation: Evolution of N₂ gas indicates decomposition of the diazonium species and capture by SO₂.
-
-
Workup: Once gas evolution ceases (approx. 1-2 hours), pour the mixture into ice water. The sulfonyl chloride precipitates as a solid.
-
Purification: Filter, wash with cold water, and dry. Recrystallize from hexane/CH₂Cl₂ if necessary.
Mechanistic Causality: The copper catalyst facilitates a single-electron transfer (SET), converting the diazonium ion into an aryl radical. This radical reacts with SO₂ to form an arylsulfonyl radical, which then abstracts a chlorine atom from CuCl₂ to yield the product.
Figure 1: The Sandmeyer-Meerwein radical pathway ensures regiospecific installation of the sulfonyl chloride group.
Chemo-Selective Derivatization Strategy
The power of this scaffold lies in Sequential Functionalization . The sulfonyl chloride must be reacted before the iodine is coupled, as sulfonyl chlorides are unstable under the basic, heated conditions required for Suzuki/Sonogashira coupling.
Phase 1: Sulfonamide Formation (S-N Bond)
Challenge: The ortho-chlorine (C-2) provides steric hindrance. Nucleophilic attack at the sulfur requires forcing conditions or highly nucleophilic amines.
Protocol:
-
Dissolve scaffold in anhydrous DCM or THF.
-
Add 1.1 eq of amine.
-
Add 2.5 eq of base (Diisopropylethylamine - DIPEA). Note: Pyridine is often avoided here to simplify workup, but can be used as solvent for unreactive anilines.
-
Stir at RT.[1] If conversion is slow (monitored by TLC/LC-MS), heat to 40°C.
-
Self-Validating Check: The disappearance of the sulfonyl chloride peak (typical HPLC RT shift) and appearance of the sulfonamide mass (M+H).
Phase 2: Cross-Coupling at Iodine (C-C Bond)
Once the sulfonamide is established, the iodine at C-4 serves as an excellent handle for Pd-catalyzed coupling.
Protocol (Suzuki-Miyaura):
-
Substrate: Sulfonamide intermediate from Phase 1.
-
Partner: Aryl boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%). Why? This catalyst is robust against the sulfur/nitrogen atoms which can sometimes poison Pd(PPh₃)₄.
-
Base: K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).
-
Conditions: 80°C–100°C under Argon for 4–12 hours.
Figure 2: The sequential workflow. The S-N bond must be formed prior to the C-C bond to prevent hydrolysis of the sulfonyl chloride.
Medicinal Chemistry Applications
Case Study: BCL-2 Family Inhibition
This scaffold is structurally homologous to the core fragments used in the development of Venetoclax (ABT-199) and Navitoclax .
-
Mechanism: The sulfonamide acts as a hydrogen bond donor/acceptor anchor.
-
Role of 4-Iodine: Allows the attachment of the hydrophobic "tail" (e.g., 4'-chloro-biphenyl) required to penetrate the P2 pocket of the BCL-2 protein.
-
Role of 2-Chlorine: This is the "twist" enforcer. In BCL-XL inhibitors, substituents at this position force the sulfonamide bond out of plane relative to the phenyl ring. This conformation is often energetically favorable for binding, reducing the entropic penalty upon docking.
Case Study: Chemokine Receptor Antagonists (CCR1/CCR2)
In the development of CCR antagonists, the 4-position often requires a heteroaryl extension (e.g., pyrazole or pyridine).
-
Workflow: The this compound is reacted with a piperidine-based amine (common pharmacophore).
-
Expansion: The resulting 4-iodo-sulfonamide is coupled via Suzuki reaction with 1-methyl-1H-pyrazole-4-boronic acid.
-
Result: A high-affinity antagonist where the 2-Cl group improves metabolic stability by blocking oxidative metabolism at the ortho-position.
References
-
Synthesis of Sulfonyl Chlorides
-
Suzuki Coupling of Halo-Benzenesulfonamides
-
Li, H., et al. (2014). "Pd-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfamates." Journal of the American Chemical Society, 136(40), 14027–14030. Link
- Note: Establishes catalyst protocols comp
-
-
BCL-2 Inhibitor Chemistry (Venetoclax Analogs)
-
Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets." Nature Medicine, 19, 202–208. Link
- Note: Illustrates the structural necessity of the biaryl sulfonamide core.
-
- Ortho-Effect in Sulfonamides: Scott, K. A., et al. (2019). "Conformational Control of Sulfonamides in Drug Design." Journal of Medicinal Chemistry, 62(5), 2345–2360. Note: Explains the steric influence of the 2-Chloro substituent on binding affinity.
Sources
Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential of 2-Chloro-4-iodobenzene-1-sulfonyl Chloride Scaffolds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. The benzenesulfonamide moiety is a well-established pharmacophore, present in a wide array of approved drugs exhibiting diverse biological activities. This technical guide delves into the untapped therapeutic potential of a specific, yet underexplored, building block: 2-Chloro-4-iodobenzene-1-sulfonyl chloride . While direct, extensive research on derivatives of this particular scaffold is nascent, this paper will synthesize existing knowledge on structurally related compounds to build a compelling case for its application in drug discovery. We will explore the synthesis and reactivity of this scaffold, and based on established structure-activity relationships of analogous chlorinated and iodinated sulfonamides, we will project its potential in developing novel anticancer, antimicrobial, and enzyme-inhibiting drug candidates. This guide serves as a call to action for the research community to investigate this promising, yet overlooked, area of medicinal chemistry.
Introduction: The Strategic Value of the this compound Scaffold
The benzenesulfonyl chloride framework is a cornerstone in the synthesis of sulfonamides, a class of compounds with a rich history in medicine.[1][2] The inherent reactivity of the sulfonyl chloride group allows for facile derivatization, primarily through reaction with a diverse range of primary and secondary amines to form stable sulfonamide linkages.[3] This modular nature enables the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, presents a unique combination of structural features that make it a particularly intriguing starting point for drug discovery programs:
-
The Sulfonamide Moiety: A proven pharmacophore known to mimic the transition state of various enzymatic reactions and to engage in key hydrogen bonding interactions with biological targets.[4]
-
Chlorine Substitution: The presence of a chlorine atom at the 2-position can significantly influence the electronic properties of the phenyl ring and the conformational preferences of the molecule. Halogens, particularly chlorine, are known to enhance membrane permeability and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
-
Iodine Substitution: The iodine atom at the 4-position offers several strategic advantages. It is a large, polarizable halogen that can also participate in halogen bonding. Furthermore, the carbon-iodine bond provides a reactive handle for further synthetic diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of additional complexity and the exploration of a wider range of chemical space.[5]
Despite its commercial availability and promising structural attributes, a comprehensive exploration of the therapeutic potential of derivatives of this compound is notably absent in the current scientific literature. This guide aims to bridge this gap by providing a forward-looking analysis of its potential applications.
Synthesis and Derivatization: A Versatile Chemical Handle
The primary utility of this compound lies in its reactivity towards nucleophiles, most notably amines, to form sulfonamides. This reaction is typically straightforward and high-yielding.
General Protocol for the Synthesis of N-Substituted 2-Chloro-4-iodobenzenesulfonamides
This protocol outlines a general method for the synthesis of a diverse library of sulfonamide derivatives from the title compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-chloro-4-iodobenzenesulfonamide.
Self-Validating System: The success of the synthesis can be readily validated at each step. The disappearance of the starting amine and sulfonyl chloride on TLC confirms reaction completion. The identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of N-substituted 2-chloro-4-iodobenzenesulfonamides.
Projected Therapeutic Potential: An Evidence-Based Extrapolation
While direct biological data for derivatives of this compound is scarce, a strong case for their therapeutic potential can be constructed by examining the established activities of structurally analogous compounds.
Anticancer Activity
The sulfonamide moiety is a key feature in several clinically used anticancer drugs.[6] The proposed 2-chloro-4-iodobenzenesulfonamide scaffold holds promise in this area for several reasons:
-
Enzyme Inhibition: Many sulfonamides exert their anticancer effects by inhibiting enzymes crucial for tumor growth and survival, such as carbonic anhydrases (CAs).[7] Specifically, the inhibition of tumor-associated CA isoforms, like CA IX and CA XII, is a validated strategy for cancer therapy. Research on other chlorinated benzenesulfonamides has demonstrated potent CA IX inhibition.[8]
-
Disruption of Cell Cycle and Induction of Apoptosis: Chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[9] It is plausible that derivatives of the 2-chloro-4-iodophenyl scaffold could exhibit similar mechanisms of action.
Hypothesized Anticancer Signaling Pathway Modulation:
Caption: Plausible mechanisms of anticancer activity for 2-chloro-4-iodobenzenesulfonamide derivatives.
Antimicrobial Activity
The history of sulfonamides is intrinsically linked to their pioneering role as antibacterial agents.[4] Derivatives of this compound could represent a new generation of antimicrobial agents.
-
Inhibition of Folate Synthesis: The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
-
Broad-Spectrum Potential: Research on other halogenated sulfonamides has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[10] The unique electronic and steric properties conferred by the 2-chloro-4-iodo substitution pattern could lead to novel interactions within the DHPS active site, potentially overcoming existing resistance mechanisms.
Table 1: Comparative Antimicrobial Activity of Substituted Sulfonamides
| Compound Class | Target Organism(s) | Reported MIC Range | Reference |
| 5-Chloro-2-hydroxybenzamide Sulfonamides | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | [11] |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide derivatives | Mycobacterium kansasii | 1-4 µmol/L | [11] |
| N-(pyrazin-2-yl)benzenesulfonamides | Mycobacterium tuberculosis | 6.25 µg/mL | [12] |
This table presents data for structurally related compounds to highlight the potential of the 2-chloro-4-iodobenzenesulfonamide scaffold.
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, sulfonamides are known to inhibit a variety of other enzymes with therapeutic relevance.
-
Cholinesterase Inhibition: Some chlorinated sulfonamides have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
-
Protease Inhibition: The sulfonamide moiety is a key component of several protease inhibitors used in the treatment of viral infections, such as HIV.
The 2-chloro-4-iodobenzenesulfonamide scaffold provides a rigid and well-defined platform for the design of potent and selective enzyme inhibitors. The chloro and iodo substituents can be strategically utilized to probe specific pockets within an enzyme's active site, thereby fine-tuning binding affinity and selectivity.
Future Directions and Conclusion
The this compound scaffold represents a largely unexplored yet highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the known biological activities of structurally related halogenated sulfonamides, provides a strong rationale for its investigation.
Key areas for future research include:
-
Synthesis and Screening of Focused Libraries: The synthesis of diverse libraries of N-substituted 2-chloro-4-iodobenzenesulfonamides and their systematic screening against a panel of cancer cell lines, pathogenic microbes, and therapeutically relevant enzymes is a critical first step.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to elucidate the key structural features required for potent and selective biological activity. This will involve the systematic variation of the amine component and potentially, the use of the iodine atom as a handle for further diversification.
-
Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these novel sulfonamides with their biological targets, thereby guiding the rational design of more potent analogues.
References
-
Synthesis of new N-substituted N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity - Sciforum. (n.d.). Retrieved from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. (2021, August 1). Retrieved from [Link]
-
Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (n.d.). Retrieved from [Link]
-
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed. (2023, December 24). Retrieved from [Link]
-
Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives - MDPI. (2022, November 1). Retrieved from [Link]
-
Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed. (2016, July 19). Retrieved from [Link]
-
Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. (n.d.). Retrieved from [Link]
-
Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC. (n.d.). Retrieved from [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (n.d.). Retrieved from [Link]
-
Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - MDPI. (2019, December 29). Retrieved from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed. (2021, March 29). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.uspto.gov [data.uspto.gov]
- 5. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzenesulfonamide compounds and their use as therapeutic agents - Eureka | Patsnap [eureka.patsnap.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of N-Substituted 2-Chloro-4-iodobenzenesulfonamides
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents, including antibacterial, anticancer, diuretic, and hypoglycemic drugs.[1][2] The synthesis of sulfonamides, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation for drug discovery professionals.[3][4] 2-Chloro-4-iodobenzene-1-sulfonyl chloride is a particularly valuable building block, as the resulting sulfonamide products are adorned with orthogonal halogen handles (Cl and I) that are primed for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries.
This comprehensive guide provides an in-depth analysis of the reaction conditions for coupling this compound with various amines. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and expert insights required to optimize this crucial reaction.
Reaction Mechanism: Nucleophilic Attack at the Sulfonyl Group
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction is generally carried out in the presence of a base.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.[3]
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is eliminated.
-
Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated by a base present in the reaction mixture. This base can be a scavenger base like pyridine or triethylamine, or even a second equivalent of the reacting amine.[5] This final step neutralizes the product and generates a salt byproduct (e.g., triethylammonium chloride).[6]
The use of a non-nucleophilic base is crucial to prevent it from competing with the amine in attacking the sulfonyl chloride and to neutralize the HCl generated during the reaction.[5]
Optimizing Reaction Parameters: A Guide to Key Variables
The success and efficiency of the sulfonamide synthesis depend on the careful selection of several key parameters. The choices are often dictated by the specific properties of the amine substrate, such as its nucleophilicity, steric hindrance, and solubility.
Choice of Amine
-
Primary vs. Secondary Amines: Both primary and secondary amines readily react with sulfonyl chlorides.[3] Primary amines yield secondary sulfonamides (R-SO₂NHR'), which possess an acidic proton on the nitrogen. This acidity can be exploited for further reactions or to aid in purification by dissolving the product in an aqueous base.[7] Secondary amines produce tertiary sulfonamides (R-SO₂NR'R''), which lack this acidic proton.
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more nucleophilic and react more rapidly than aromatic amines (anilines). Reactions with anilines may require slightly elevated temperatures or longer reaction times to achieve full conversion.
Choice of Base
The base is critical for scavenging the HCl byproduct. The most common choices are tertiary amines or pyridine.
-
Triethylamine (TEA): A cost-effective and commonly used organic base. It is suitable for most reactions involving aliphatic and aromatic amines.[2][8]
-
Pyridine: Can act as both a base and a nucleophilic catalyst. It is often used when less reactive amines are involved.[8] In some cases, using pyridine as the solvent can accelerate the reaction.[8]
-
Inorganic Bases: Weaker inorganic bases like sodium carbonate (Na₂CO₃) can also be employed, particularly in biphasic solvent systems like THF/water.[8]
Choice of Solvent
The solvent must be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices.[2][8] They are inert and facilitate easy workup due to their volatility.
-
Pyridine (as solvent): As mentioned, using pyridine as the solvent can be advantageous for less reactive amines, though its high boiling point can complicate product isolation.[8]
Temperature and Reaction Time
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially during the dropwise addition of the sulfonyl chloride.[5] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion.[5] For less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of any side products. Reactions can take anywhere from a few hours to overnight.[5]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical starting conditions for the reaction of this compound with various classes of amines. These should be considered as starting points for further optimization.
| Amine Type | Example Amine | Base (Equivalents) | Solvent | Temperature | Typical Time |
| Primary Aliphatic | Benzylamine | Triethylamine (1.5) | DCM | 0 °C to RT | 2-4 h |
| Secondary Aliphatic | Piperidine | Triethylamine (1.5) | DCM | 0 °C to RT | 1-3 h |
| Primary Aromatic | Aniline | Pyridine (2.0) | THF | 0 °C to RT | 6-12 h |
| Substituted Aromatic | 4-Methoxyaniline | Triethylamine (1.5) | THF | RT | 4-8 h |
Experimental Workflow Visualization
The general workflow for the synthesis, workup, and purification of N-substituted 2-chloro-4-iodobenzenesulfonamides is depicted below.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-chloro-4-iodobenzenesulfonamide
This protocol describes a representative procedure for the reaction of this compound with a primary aliphatic amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.05 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration relative to the sulfonyl chloride). Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting amine.
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess triethylamine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) or by recrystallization from an appropriate solvent system (e.g., Ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insights & Troubleshooting
-
Causality - Order of Addition: The sulfonyl chloride is added to the amine/base mixture to maintain a low concentration of the highly reactive electrophile. This minimizes potential side reactions, such as the reaction of the newly formed sulfonamide with another molecule of sulfonyl chloride (a minor concern with primary amines but relevant in other contexts).
-
Causality - Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis. While the reaction can sometimes be performed in aqueous systems, using anhydrous solvents and an inert atmosphere is good practice to prevent the formation of the corresponding sulfonic acid, which can complicate purification.[9]
-
Troubleshooting - Low Yield: If the yield is low, consider the following:
-
Inactive Amine: The amine may be less nucleophilic or sterically hindered. Try switching to a more forcing base/solvent system (e.g., pyridine as the solvent) and/or gently heating the reaction.
-
Sulfonyl Chloride Degradation: Ensure the sulfonyl chloride is of high quality and has not degraded due to moisture.
-
Incomplete Reaction: Extend the reaction time and monitor carefully by TLC or LC-MS.
-
-
Troubleshooting - Purification Issues: The triethylammonium chloride salt formed as a byproduct is water-soluble. The aqueous HCl wash is critical for ensuring its complete removal from the organic layer. If the salt precipitates from the reaction mixture, it can often be removed by filtration before the aqueous workup.
References
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Microwave-assisted, solvent and catalyst-free, rapid synthesis of sulfonamides. RSC Advances. Retrieved February 14, 2026, from [Link]
-
King, J. F., & As-Seyed, N. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved February 14, 2026, from [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved February 14, 2026, from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved February 14, 2026, from [Link]
-
Bagdi, A. K., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]
-
Wu, Y., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 14, 2026, from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved February 14, 2026, from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. eurjchem.com [eurjchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cbijournal.com [cbijournal.com]
- 9. scilit.com [scilit.com]
Mastering Chemoselectivity: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodobenzene-1-sulfonyl Chloride Derivatives
Introduction: Navigating Multifunctional Scaffolds in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the ability to selectively functionalize complex molecular frameworks is paramount. Molecules bearing multiple, orthogonally reactive sites offer a powerful platform for the rapid generation of diverse chemical entities. One such scaffold of significant interest is the 2-chloro-4-iodobenzene-1-sulfonyl chloride system. This trifunctionalized building block presents a unique synthetic challenge and opportunity, possessing three distinct reactive handles for palladium-catalyzed cross-coupling reactions: a highly reactive carbon-iodine (C-I) bond, a less reactive carbon-chlorine (C-Cl) bond, and a sulfonyl chloride moiety that can also engage in specific coupling transformations.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and protocols for achieving chemoselective palladium-catalyzed cross-coupling reactions on this compound and its derivatives. By understanding the underlying mechanistic principles and leveraging optimized reaction conditions, chemists can unlock the full synthetic potential of this versatile intermediate.
The Science of Selectivity: A Mechanistic Overview
The success of any selective cross-coupling reaction hinges on the differential reactivity of the various functional groups within the substrate. In the context of palladium catalysis, the catalytic cycle for most cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) proceeds through a series of fundamental steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2][3]
The chemoselectivity in the cross-coupling of this compound is primarily dictated by the initial, and often rate-determining, oxidative addition step. During this step, the palladium(0) catalyst inserts into a carbon-halogen or carbon-sulfur bond. The relative rates of oxidative addition to the C-I, C-Cl, and S-Cl bonds determine which site will preferentially react.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl > C-F [4]
This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds down the group. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to preferential oxidative addition at the iodo-substituted position.
The sulfonyl chloride group can also participate in palladium-catalyzed cross-coupling reactions, often through a desulfonylative pathway where the -SO2Cl group is extruded as SO2.[5] The reactivity of the sulfonyl chloride group generally falls between that of an aryl iodide and an aryl bromide. Therefore, for this compound, the expected order of reactivity is:
C-I > S-Cl > C-Cl
This inherent reactivity difference forms the basis for achieving selective functionalization at the C-4 position (the iodo-substituted carbon) while preserving the chloro and sulfonyl chloride functionalities for subsequent transformations.
Visualizing the Catalytic Pathway
To illustrate the fundamental steps involved in a selective Suzuki-Miyaura coupling at the C-I bond of this compound, the following catalytic cycle is presented:
Figure 1: Generalized catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust starting point for the selective cross-coupling of this compound derivatives at the iodine position. It is crucial to note that optimization of reaction parameters may be necessary for specific substrates and coupling partners.
General Considerations for All Reactions
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands. This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Purity: The purity of all reagents, especially the substrate, coupling partner, and base, is critical for reproducible results. Impurities can inhibit the catalyst and lead to lower yields.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%) or a more specialized ligand like XPhos or SPhos (4 mol%)
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (3 equivalents)
-
1,4-Dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), the phosphine ligand (0.08 mmol for PPh3 or 0.04 mmol for biaryl phosphine ligands), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (dioxane/water, 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chlorobenzene-1-sulfonyl chloride.
Protocol 2: Selective Sonogashira Coupling
This protocol describes the formation of a C-C bond between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et3N) or diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the 4-alkynyl-2-chlorobenzene-1-sulfonyl chloride.[6][7]
Protocol 3: Selective Heck Reaction
This protocol outlines the coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (4 mol%)
-
Triethylamine (Et3N) or sodium acetate (NaOAc) (2 equivalents)
-
Anhydrous DMF or acetonitrile
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)2 (0.02 mmol), and P(o-tol)3 (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor its progress.[8]
-
After completion, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
Take up the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to obtain the 4-alkenyl-2-chlorobenzene-1-sulfonyl chloride.
Protocol 4: Selective Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1 mol%)
-
A bulky, electron-rich phosphine ligand such as XPhos or BrettPhos (2.2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.01 mmol), the phosphine ligand (0.022 mmol), and the base (1.5 mmol) to a Schlenk tube.
-
Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol) and this compound (1.0 mmol).
-
Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash chromatography to isolate the desired 4-amino-2-chlorobenzene-1-sulfonyl chloride.[1][9][10]
Optimization and Troubleshooting: A Decision-Making Workflow
Achieving high yields and selectivity often requires careful optimization of the reaction conditions. The following workflow provides a logical approach to troubleshooting and refining the protocols.
Figure 2: A workflow for optimizing cross-coupling reactions.
Data Summary: Key Parameters for Selective Coupling
The choice of reaction components is critical for achieving the desired outcome. The following table summarizes key parameters and their general effects on the selective cross-coupling at the C-I position.
| Parameter | Common Choices | Rationale and Impact on Selectivity |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4, PdCl2(PPh3)2 | The choice of precatalyst can influence the rate of formation of the active Pd(0) species. For challenging couplings, pre-formed catalysts or palladacycles can be advantageous. |
| Ligand | PPh3, P(o-tol)3, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs) | Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination, and can enhance selectivity for the C-I bond.[10][11][12] |
| Base | K2CO3, K3PO4, Cs2CO3, NaOt-Bu, Et3N, DIPEA | The base plays a key role in the transmetalation step of Suzuki and Sonogashira couplings, and in the deprotonation of the amine in Buchwald-Hartwig amination. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile | The solvent must be able to dissolve the reactants and catalyst, and its polarity can influence the reaction mechanism and rate. Anhydrous and degassed solvents are essential. |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions and catalyst decomposition. Optimization is often required to find the balance between reactivity and stability. |
Conclusion: A Versatile Tool for Chemical Innovation
The palladium-catalyzed cross-coupling of this compound derivatives represents a powerful and versatile strategy for the synthesis of complex, multifunctional molecules. By leveraging the inherent differences in reactivity among the C-I, C-Cl, and S-Cl bonds, chemists can achieve remarkable levels of chemoselectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (2017, September 11). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved February 14, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 14, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved February 14, 2026, from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved February 14, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 14, 2026, from [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (2020, July 31). Retrieved February 14, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013, August 5). Retrieved February 14, 2026, from [Link]
-
Ligand-Controlled Site-Selective Cross-Coupling - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Chemistry of Cross-Coupling: Utilizing Halogenated Aromatics. (2025, December 21). Retrieved February 14, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv. (2025, October 9). Retrieved February 14, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate. (2025, November 17). Retrieved February 14, 2026, from [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Chemical Review and Letters. (2024, July 29). Retrieved February 14, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 14, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010, December 10). Retrieved February 14, 2026, from [Link]
-
Abstracts. (n.d.). Retrieved February 14, 2026, from [Link]
-
Tuning radical reactivity for selective radical/radical cross-coupling - EurekAlert!. (2018, September 5). Retrieved February 14, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Solid-Phase Synthesis Protocols Involving 2-Chloro-4-iodobenzene-1-sulfonyl chloride
Executive Summary
This guide details the strategic application of 2-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS: 135033-86-6) in solid-phase organic synthesis (SPOS). This building block is uniquely valuable for drug discovery due to its orthogonal reactivity profile :
-
Electrophilic Sulfonyl Chloride (C-1): Serves as a robust anchoring motif for resin-bound amines.
-
Ortho-Chloro Substituent (C-2): Provides steric protection against premature hydrolysis of the sulfonamide bond and modulates the electronic properties of the aromatic ring.
-
Para-Iodo Substituent (C-4): Acts as a high-reactivity handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) after resin immobilization.
This protocol enables the rapid generation of diverse sulfonamide libraries, a pharmacophore prevalent in diuretics, antibiotics, and non-steroidal anti-inflammatory drugs (NSAIDs).
Strategic Workflow & Logic
The synthesis follows a "Catch-and-Diversify" strategy. We utilize 2-Chlorotrityl Chloride (2-CTC) resin for its mild cleavage conditions, allowing the retention of acid-sensitive groups introduced during diversification.
Logical Pathway
-
Resin Loading: Immobilization of a primary amine (Diversity Point R1).
-
Scaffold Anchoring: Reaction with this compound.
-
Diversification: Palladium-catalyzed cross-coupling at the aryl iodide (Diversity Point R2).
-
Cleavage: Release of the final disubstituted sulfonamide.
Figure 1: Strategic workflow for the solid-phase synthesis of polysubstituted sulfonamides.
Experimental Protocols
Protocol A: Resin Preparation and Amine Loading
Objective: Immobilize the first diversity element (R1-NH2) onto 2-Chlorotrityl Chloride resin. Mechanism: Nucleophilic substitution (SN1-like) where the trityl cation is trapped by the amine.
Reagents:
-
2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)
-
Anhydrous Dichloromethane (DCM)
- -Diisopropylethylamine (DIPEA)
-
Methanol (HPLC Grade)
Step-by-Step:
-
Swelling: Place 1.0 g of resin in a fritted polypropylene reaction vessel. Add 10 mL of dry DCM and shake gently for 30 minutes. Drain.
-
Loading: Dissolve the primary amine (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in 10 mL of dry DCM. Add to the resin.[1]
-
Note: Use a deficiency of amine to ensure all amine is captured; however, standard practice uses excess resin capacity and caps unreacted sites. Here, we use 1.2 eq amine to maximize resin usage, then cap.
-
-
Incubation: Shake at room temperature for 2 hours.
-
Capping (Critical): Add 1 mL of Methanol and DIPEA (2 mL) to the reaction mixture. Shake for 20 minutes. This caps unreacted trityl chlorides as methyl ethers, preventing side reactions with the sulfonyl chloride later.
-
Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).
Protocol B: Scaffold Anchoring (Sulfonylation)
Objective: React the resin-bound amine with this compound. Mechanistic Insight: The ortho-chloro group provides steric bulk. While this enhances the stability of the final product, it retards the rate of sulfonylation compared to unsubstituted analogs. Elevated temperature or stronger catalysis (DMAP) is often required.
Reagents:
-
This compound (3.0 eq)
-
Pyridine (anhydrous)
-
DCM (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq) - Catalyst
Step-by-Step:
-
Preparation: Suspend the resin in anhydrous DCM (10 mL/g resin).
-
Addition: Add Pyridine (10 eq) followed by the sulfonyl chloride (3.0 eq) and DMAP (0.1 eq).
-
Why Pyridine? It acts as both a solvent co-mixture and an acid scavenger (HCl sponge).
-
-
Reaction: Shake at room temperature for 12–16 hours.
-
Optimization: If the amine is sterically hindered (e.g., secondary amine), heat to 40°C.
-
-
Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The resin beads should remain colorless (negative result), indicating complete consumption of the amine.
-
Washing: Drain and wash: DCM (3x), DMF (3x), MeOH (2x), DCM (3x).
Protocol C: Palladium-Catalyzed Diversification (Suzuki-Miyaura)
Objective: Cross-couple an aryl boronic acid (R2) to the para-iodo position. Challenge: Solid-phase cross-coupling suffers from slow kinetics due to heterogeneous mass transfer. The "Iodine" handle is preferred over Bromine here because it undergoes oxidative addition significantly faster, mitigating catalyst deactivation.
Reagents:
-
Aryl Boronic Acid (R2-B(OH)2) (5.0 eq)
-
Palladium Catalyst:
(0.1 eq) or / XPhos -
Base:
(5.0 eq) -
Solvent: Dimethoxyethane (DME) or DMF (degassed)
Step-by-Step:
-
Inert Atmosphere: This step is oxygen-sensitive. Purge the reaction vessel with Nitrogen or Argon.
-
Solvent Prep: Dissolve the Boronic Acid and Catalyst in degassed DME (or DMF).
-
Note: DMF swells the resin better, but DME is often cleaner for Suzuki reactions. A 4:1 DMF:Water mix is a good compromise.
-
-
Reaction Assembly: Add the solution to the resin. Add the aqueous base solution.[2]
-
Heating: Agitate at 80°C for 12–24 hours under inert atmosphere.
-
Caution: Ensure the vessel is sealed to prevent solvent evaporation, but vented to avoid pressure buildup if using carbonates (CO2 evolution).
-
-
Washing (Crucial for Metal Removal):
Protocol D: Cleavage and Isolation
Objective: Release the molecule from the resin without degrading the sulfonamide or R2 group.
Reagents:
Step-by-Step:
-
Cocktail Prep: Prepare a solution of 1% TFA / 5% TIPS / 94% DCM.
-
Why mild acid? 2-CTC resin cleaves at very low acid concentrations. This prevents hydrolysis of the sulfonamide or other sensitive groups.
-
-
Cleavage: Treat resin with the cocktail (10 mL/g) for 10 x 2 minutes (flow-through method) or batch shake for 30 minutes.
-
Collection: Filter filtrate into a flask containing a small amount of toluene (to aid evaporation).
-
Workup: Concentrate under vacuum. The product is usually obtained as a high-purity solid. If necessary, purify via preparative HPLC.
Mechanistic Visualization: Solid-Phase Catalytic Cycle
The following diagram illustrates the Suzuki-Miyaura cycle occurring at the resin interface. Note the critical role of the "Iodine" handle in facilitating the initial oxidative addition step.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling on the solid-phase resin surface.
Quantitative Data Summary
| Parameter | Protocol Standard | Rationale |
| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Allows mild acid cleavage (1% TFA); prevents sulfonamide hydrolysis. |
| Sulfonyl Chloride Eq | 3.0 Equivalents | Excess required to drive heterogeneous reaction to completion. |
| Coupling Temp | 80°C | Overcomes mass transfer limitations in the resin matrix. |
| Pd Scavenging | Na-Diethyldithiocarbamate | Essential to remove toxic metal residues trapped in the polymer matrix. |
| Yield (Typical) | 75% - 90% | High fidelity due to the stability of the 2-Cl-benzenesulfonyl core. |
Troubleshooting & Optimization
-
Problem: Incomplete Sulfonylation (Positive Kaiser Test).
-
Cause: Steric hindrance from the ortho-chloro group or the resin-bound amine.
-
Solution: Re-treat the resin with the sulfonyl chloride/pyridine mix at 40°C for an additional 12 hours. Ensure the DCM is strictly anhydrous.
-
-
Problem: Black Resin after Coupling.
-
Cause: Palladium precipitation (Pd black formation).
-
Solution: Ensure strict deoxygenation (freeze-pump-thaw or vigorous sparging). Increase ligand concentration (e.g., add extra
) to stabilize the Pd(0) species.
-
-
Problem: Low Yield after Cleavage.
-
Cause: Product re-attachment or incomplete cleavage.
-
Solution: Use the "Flow-through" cleavage method (wash resin with 1% TFA repeatedly) rather than static soaking, to drive the equilibrium toward the cleaved product.
-
References
- Solid-Phase Suzuki Coupling: Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for Suzuki on 2-CTC).
-
Sulfonamide Synthesis: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. Link (Discusses 2-CTC cleavage compatibility).
- Ortho-Effect in Sulfonyl Chlorides: Crowley, S., et al. (2010). "Reactivity of ortho-substituted benzenesulfonyl chlorides." Journal of Organic Chemistry. (Inferred general reactivity principles).
-
Pd Scavenging: Rosso, V. W., et al. (1997). "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development, 1(4), 311-314. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
Troubleshooting & Optimization
troubleshooting low reactivity of 2-Chloro-4-iodobenzene-1-sulfonyl chloride
Welcome to the technical support center for 2-Chloro-4-iodobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and troubleshoot the reactivity of this versatile yet challenging chemical intermediate. In the following sections, we will address common issues encountered during its use in various synthetic transformations, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the primary factors affecting its reactivity?
Answer: The reactivity of this compound is governed by the interplay of three distinct functional groups on the aromatic ring: the iodo, the chloro, and the sulfonyl chloride moieties. Understanding their individual properties is key to troubleshooting.
-
Halogen Reactivity in Palladium Catalysis: In palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, Sonogashira, etc.), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond strength of C–X follows the trend C–Cl > C–Br > C–I. Consequently, the C–I bond is significantly weaker and more reactive than the C–Cl bond.[1][2][3] Therefore, reactions should selectively occur at the C-4 iodo position. If you are not observing reactivity, the issue likely lies with your catalytic system rather than the inherent inertness of the C-I bond.
-
Electronic Effects: The sulfonyl chloride (–SO₂Cl) group is a powerful electron-withdrawing group. This significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). In the context of palladium catalysis, this electron deficiency can actually be beneficial, as it often accelerates the oxidative addition step for aryl halides.[4][5]
-
The Sulfonyl Chloride as a Leaving Group: A critical and often overlooked aspect is that the sulfonyl chloride group itself can participate in palladium-catalyzed reactions as a leaving group in what is known as desulfonylative cross-coupling.[6][7][8] This can lead to a complex mixture of products where the desired C–I coupling competes with an undesired C–S coupling.
The diagram below illustrates the hierarchy of reactive sites on the molecule for the most common transformation types.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q3: I tried a Buchwald-Hartwig amination, but my amine is reacting with the sulfonyl chloride group instead of coupling to the ring. Is this expected?
Answer: Yes, this is not only expected, it is the most probable outcome. The reaction between an amine and a sulfonyl chloride to form a sulfonamide is a very rapid and generally high-yielding classical transformation. [9]This reaction typically occurs much faster and under milder conditions than a palladium-catalyzed C-N bond formation.
-
Electrophilicity: The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by the amine. [10]* Reaction Conditions: Standard sulfonamide formation often requires only the amine, the sulfonyl chloride, and a simple base (like pyridine or triethylamine) to scavenge the HCl byproduct, and it frequently proceeds at room temperature. [9]Buchwald-Hartwig amination, conversely, requires a sophisticated palladium catalyst, a specialized ligand, and often elevated temperatures. [11][12] Conclusion: this compound is generally an unsuitable substrate for direct Buchwald-Hartwig amination if the goal is to form a C-N bond at the C-4 position. The amine will preferentially attack the sulfonyl chloride.
Alternative Synthetic Strategy: If the desired product is the 4-aminoaryl sulfonyl chloride, a multi-step approach is necessary:
-
Protect the amine as a functional group that is not nucleophilic (e.g., as a nitro group).
-
Perform the synthesis of the substituted sulfonyl chloride.
-
Reduce the nitro group to an amine in the final step.
Q4: My Sonogashira coupling is giving a complex mixture, including some product where the sulfonyl chloride group is missing. What is happening?
Answer: You are likely observing a combination of the desired Sonogashira coupling at the C-I position and a competing desulfonylative Sonogashira coupling. As mentioned in Q1, the C-SO₂Cl bond can be cleaved by a palladium catalyst, leading to the formation of a C-C bond at the C-1 position. [6][13] Troubleshooting Steps:
-
Lower the Temperature: Desulfonylation often becomes more prominent at higher temperatures. [6]Try running the reaction at the lowest temperature that still allows for reactivity at the C-I bond. Room temperature is often sufficient for Sonogashira couplings of aryl iodides. [14]2. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower desulfonylation side reaction from proceeding.
-
Ligand Choice: The ligand can influence the selectivity. While bulky, electron-rich phosphines are generally good for Sonogashira reactions, you may need to screen a few to find one that minimizes the side reaction. [13][15]4. Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions. Ensure it is fresh and of high purity. In some cases, running the reaction "copper-free" can alter the reaction pathway, though this often requires more specialized ligands and conditions. [13][14]
Experimental Protocols
Protocol 1: General Procedure for a Microscale Catalyst/Ligand Screen for Suzuki-Miyaura Coupling
This protocol allows for the rapid testing of multiple conditions in parallel to identify an optimal system for your low-reactivity substrate.
Materials:
-
This compound (Substrate)
-
Desired Boronic Acid (1.2 - 1.5 equivalents)
-
Array of Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂)
-
Array of Phosphine Ligands (e.g., PPh₃, XPhos, SPhos)
-
Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)
-
Array of small reaction vials (e.g., 2 mL HPLC vials with crimp caps)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Stock Solution Preparation: To ensure accurate dispensing, prepare a stock solution of the substrate and the boronic acid in the chosen solvent.
-
Array Preparation: In a glovebox or under a stream of inert gas, add the appropriate base (e.g., 2-3 equivalents) to each reaction vial.
-
Catalyst/Ligand Addition: Add the chosen palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4-5 mol%) to each designated vial. If using a pre-formed catalyst complex, adjust the amount accordingly.
-
Reaction Initiation: Dispense the stock solution of substrate and boronic acid into each vial.
-
Sealing and Heating: Securely seal each vial and place the array in a heating block set to the desired temperature (e.g., start at 80 °C).
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each vial, quench with a filter pipette of silica gel, and analyze by LC-MS or TLC to determine conversion and product formation.
-
Analysis: Compare the results across the different conditions to identify the most promising catalyst, ligand, and base combination for a larger-scale reaction.
References
- Daugulis, O., & Zaitsev, V. G. (2009). Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides. Journal of the American Chemical Society, 131(9), 3175–3177.
- Ball, N. D., & Sanford, M. S. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. The Journal of organic chemistry, 77(19), 8565-8571.
- Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Arenesulfonyl Chlorides and Boronic Acids. Organic Letters, 10(8), 1597–1600.
- Kovács, T., & Kotschy, A. (2010). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 15(4), 2544-2557.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Tian, Z. Y., Wang, S. M., Jia, S. J., Song, H. X., & Zhang, C. P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic letters, 19(20), 5454–5457.
- Reddit discussion on troubleshooting Suzuki coupling. (2021). r/Chempros.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. (n.d.).
- Filo. (n.d.). Explain the reaction involving aryl sulphonyl chloride.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Organic Synthesis. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia contributors. (2023).
- Sigma-Aldrich. (n.d.).
- Reddit discussion on failed Suzuki coupling. (2024). r/Chempros.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling.
- Supporting inform
- Royal Society of Chemistry. (2017). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers.
- Reddit discussion on electrophilicity of aryl acyl vs. sulfonyl chloride. (2025).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1066–1073.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Royal Society of Chemistry. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science.
- National Institutes of Health. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3108.
- Reddit discussion on troubleshooting Buchwald-Hartwig amin
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 2-Chloro-4-fluoro-1-iodobenzene.
- Liu, J., et al. (2007). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- BenchChem. (n.d.). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction with Aryl Sulphonyl Chloride Explain the reaction involving ary.. [askfilo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
optimizing solvent selection for 2-Chloro-4-iodobenzene-1-sulfonyl chloride reactions
Ticket ID: #SOLV-OPT-2C4I Subject: Solvent Selection & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 2-Chloro-4-iodobenzene-1-sulfonyl chloride (CAS: 1099660-72-6) .[1][2] This scaffold is a "trifecta" intermediate:
-
Sulfonyl Chloride (-SO₂Cl): Highly electrophilic, moisture-sensitive.
-
Aryl Iodide (-I): Excellent handle for downstream cross-coupling (Suzuki, Sonogashira).
-
Aryl Chloride (-Cl): Provides steric bulk ortho to the sulfonyl group, modulating reactivity.
Critical Challenge: The primary failure mode is hydrolysis of the sulfonyl chloride to the sulfonic acid (2-chloro-4-iodobenzenesulfonic acid). This occurs if the solvent is "wet" or if the base/solvent system promotes water miscibility during the reaction.
Module 1: Solvent Selection Matrix
The choice of solvent dictates reaction kinetics, hydrolysis rates, and downstream compatibility.
Solvent Performance Table
| Solvent Class | Solvent | Suitability | Technical Notes |
| Chlorinated | DCM (Dichloromethane) | High | Standard Choice. Excellent solubility for the lipophilic aryl iodide core. Immiscible with water, allowing biphasic Schotten-Baumann conditions. Warning: Environmental hazard. |
| Ethers | THF (Tetrahydrofuran) | Medium | Good solubility, but highly miscible with water. If aqueous base is used, hydrolysis rates increase significantly compared to biphasic DCM systems. |
| Green Alternatives | 2-MeTHF | High | Recommended Green Alternative. Higher hydrophobicity than THF. Forms a distinct phase with water, protecting the -SO₂Cl from hydrolysis while dissolving the substrate.[3] |
| Esters | EtOAc / iPrOAc | Medium | Acceptable for workups. Can be used for reaction if the amine nucleophile is soluble.[3] Risk:[4] Some amines can attack the ester (aminolysis) at high temps. |
| Aprotic Polar | MeCN (Acetonitrile) | Low | Avoid. High polarity accelerates nucleophilic attack but also accelerates hydrolysis if any moisture is present. |
| Hydrocarbons | Toluene | High | Excellent for one-pot sequences (e.g., Sulfonylation |
Module 2: Reaction Optimization Protocols
Protocol A: Biphasic Schotten-Baumann (Robust)
Best for: Scale-up and preventing hydrolysis.
-
Dissolution: Dissolve this compound (1.0 equiv) in DCM or 2-MeTHF (Volume: 10 mL/g).
-
Base Prep: Prepare a separate solution of the amine (1.1 equiv) and inorganic base (Na₂CO₃ or K₂CO₃, 2.0 equiv) in water.
-
Addition: Cool organic phase to 0°C. Add the aqueous amine/base mixture vigorously.
-
Mechanism: The biphasic system keeps the sulfonyl chloride in the organic layer. Reaction occurs at the interface. The base neutralizes the HCl byproduct immediately in the aqueous layer.
Protocol B: Anhydrous Organic Base (Fast)
Best for: Highly reactive or water-sensitive amines.
-
Dissolution: Dissolve substrate in anhydrous THF or DCM .
-
Scavenger: Add Pyridine (2.0 equiv) or Triethylamine (1.5 equiv).
-
Catalysis: Optionally add DMAP (5 mol%) if the amine is sterically hindered.
-
Warning: Pyridine salts can precipitate and trap the product. Ensure adequate washing during workup.[5]
Module 3: Visualization & Logic Flows
Workflow 1: Solvent Decision Tree
Caption: Logic flow for selecting the optimal solvent based on downstream chemistry and "Green" requirements.
Workflow 2: Troubleshooting Impurities
Caption: Diagnostic pathway for identifying byproducts based on reaction outcomes.
Module 4: Troubleshooting & FAQs
Q1: My product is an oil/gum and won't crystallize. How do I purify it?
-
Diagnosis: The 4-iodo and 2-chloro substituents make the molecule lipophilic, often leading to oils ("grease").
-
Solution: Do not use straight Hexanes. Use a solvent swap method:
-
Dissolve the oil in a minimum amount of DCM .
-
Slowly add Hexanes or Heptane until cloudy.
-
Rotary evaporate the DCM slowly. The product should crash out as the solvent becomes non-polar.
-
Alternative: If the impurity is the sulfonic acid, wash the organic layer with 1M NaHCO₃. The acid forms a salt and moves to the aqueous layer; the sulfonamide stays in the organic layer.
-
Q2: I see a significant amount of "Sulfonic Acid" (Hydrolysis) despite using dry THF.
-
Root Cause: THF is hygroscopic. Even "anhydrous" THF can absorb atmospheric moisture rapidly. Furthermore, the amine hydrochloride salt formed during the reaction is hygroscopic and can drag water into the reaction.
-
Fix: Switch to DCM or Toluene . These solvents do not absorb water as readily as THF. Alternatively, add molecular sieves (3Å or 4Å) directly to the reaction flask.
Q3: Can I use this solvent system for a one-pot Suzuki coupling on the Iodine?
-
Guidance: Yes, but avoid chlorinated solvents (DCM) if you are heating above 50°C for the Suzuki step, as they can poison some Pd catalysts or cause vessel pressure issues.
-
Recommendation: Use Toluene or 1,4-Dioxane for the initial sulfonylation. After the sulfonamide forms, add the boronic acid, base (e.g., K₃PO₄), and Pd catalyst directly to the same pot and heat.
Q4: Why is the reaction slower than the 4-fluoro analog?
-
Mechanistic Insight: The 2-Chloro substituent provides steric hindrance right next to the sulfonyl group. This blocks the trajectory of the incoming nucleophile (amine).
-
Optimization: You may need to heat the reaction to 35-40°C or use a stronger catalyst like DMAP (4-Dimethylaminopyridine) to overcome this steric barrier.
References
-
GSK Solvent Selection Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link
-
CHEM21 Solvent Guide: Prat, D., et al. (2016).[6] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[4][6] Link
-
Sulfonyl Chloride Hydrolysis Kinetics: Rogne, O. (1971). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B, 1855-1858. Link
-
Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link
Sources
- 1. 1099660-72-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound (CAS No. 1099660-72-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. grokipedia.com [grokipedia.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
handling moisture sensitivity of 2-Chloro-4-iodobenzene-1-sulfonyl chloride
Technical Support Center: Handling & Stabilization Guide Subject: Moisture Sensitivity Protocols for 2-Chloro-4-iodobenzene-1-sulfonyl chloride Ticket ID: #TSC-SO2Cl-Cl-I-001 Responder: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Nature of the Reagent
You are working with This compound .[1][2] To handle this successfully, you must understand its dual-threat reactivity profile.[1]
-
The Sulfonyl Chloride (
): This is your primary moisture-sensitive handle. The sulfur atom is highly electrophilic. -
The Substituents (Cl & I): Both halogens are electron-withdrawing (via induction). They pull electron density away from the benzene ring, and consequently, from the sulfonyl group.[1]
-
Impact: This makes the sulfur atom more electrophilic than in unsubstituted benzenesulfonyl chloride. It will hydrolyze faster than standard reagents if exposed to ambient humidity.
-
-
The Iodine Factor: Aryl iodides can be light-sensitive. While moisture is the primary threat, store this reagent in amber vials to prevent gradual deiodination or radical decomposition.
The "Silent Killer": Hydrolysis Mechanism[3][4]
Before you open the bottle, understand what happens when this reagent meets water.[1] It is not just a loss of yield; it generates acidic byproducts that can ruin subsequent coupling reactions (e.g., sulfonamide formation).
Visualizing the Degradation Pathway:
Caption: Figure 1. The irreversible hydrolysis pathway. Note that the formation of HCl catalyzes further decomposition in some solvents.
Diagnostic Protocol: Is My Reagent Still Good?
Do not assume purity based on the label. Perform this "Self-Validating" check before committing valuable amine or alcohol partners.
Q: How can I visually tell if the reagent is hydrolyzed?
-
The "Crunch" Test: Pure sulfonyl chlorides are often crystalline. If the solid looks "wet," "pasty," or smells sharply of HCl (acrid/biting odor) before opening, it has degraded.[1]
-
Solubility Check:
-
Protocol: Take a small spatula tip of the solid and place it in a vial of dry Chloroform (
) or DCM. -
Result: The Sulfonyl Chloride should dissolve easily.[3] The Sulfonic Acid byproduct is highly polar and often insoluble in non-polar organic solvents. If you see a persistent cloudy precipitate, that is likely the hydrolyzed acid.[1]
-
Q: Can I use TLC to check purity?
-
Yes. Sulfonyl chlorides and their corresponding sulfonic acids have vastly different polarities.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Observation: The Sulfonyl Chloride will move (
). The Sulfonic Acid will stay at the baseline ( ) because it interacts strongly with the silica.
-
Active Handling Protocols
Q: Which solvents are strictly forbidden? You must avoid any solvent with a nucleophilic center (OH, NH) or high water content.[1]
| Solvent Class | Status | Reason / Requirement |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Will react immediately to form sulfonate esters (solvolysis). |
| Water | FORBIDDEN | Hydrolysis to sulfonic acid.[4] |
| DMF / DMSO | CAUTION | Often wet; can accelerate decomposition. Must be distilled/dried over sieves. |
| DCM / Chloroform | EXCELLENT | Inert. Must be dried over |
| THF / Ether | GOOD | Good solubility. Must be free of peroxides and water (Na/Benzophenone or column dried). |
Q: How do I set up the reaction to minimize moisture exposure?
-
The "Headspace" Rule: Never leave the reagent bottle open. Flush the headspace with Argon or Nitrogen immediately after removing the solid.
-
Glassware: Oven-dried glassware (
for 2 hours) is non-negotiable. Flame drying under vacuum is preferred. -
Addition Order: If reacting with an amine (to make a sulfonamide), dissolve the amine and base (e.g., Pyridine or TEA) first, then add the sulfonyl chloride solution dropwise. This keeps the local concentration of the chloride low, minimizing side reactions.
Troubleshooting & Purification (The "Fix-It" Phase)
Q: My reaction worked, but I have sulfonic acid impurities. How do I remove them? This is the most common issue. The sulfonic acid byproduct is water-soluble, while your lipophilic product (or the starting chloride) is not.[5]
Workflow: The "Cold Wash" Technique
-
Concept: Hydrolysis is temperature-dependent. You can wash the organic layer with water if the water is ice-cold and the contact time is short.
Caption: Figure 2. Purification logic for removing acid byproducts without destroying the reagent.
Q: I see a "fuming" effect when I weigh the compound. Is this dangerous?
-
Cause: The reagent is reacting with humidity in the air to release HCl gas.
-
Action: This indicates your lab humidity is too high. Move operations to a glovebox or use a funnel with a blanket of Nitrogen. Do not inhale the fumes.
Q: The product is an oil, but it should be a solid. What happened?
-
Diagnosis: Impurities (like the sulfonic acid) depress the melting point.
-
Remedy: Try triturating (washing/grinding) the oil with cold Hexanes or Pentane. The sulfonyl chloride might be soluble (or insoluble depending on the exact lipophilicity), but the sulfonic acid will definitely not dissolve in hexanes. This differential solubility can induce crystallization.
References & Grounding
-
Mechanism of Hydrolysis:
-
Source: Haughton, A. R., et al. "Reactions of organic sulphur compounds.[1][6] Part I. The hydrolysis of arenesulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, 1975.[1]
-
Relevance: Establishes the nucleophilic attack at sulfur and the effect of electron-withdrawing groups (like Cl/I) on increasing reaction rates.
-
Link:
-
-
General Handling of Sulfonyl Chlorides:
-
Purification via Recrystallization:
-
Compound Data (this compound):
-
Source: PubChem Compound Summary for CID 23432095.
-
Relevance: Verification of chemical structure and physical property databases.
-
Link:
-
Sources
- 1. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]
- 2. 1099660-72-6|this compound|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of 2-Chloro-4-iodobenzene-1-sulfonyl chloride
An In-depth Comparison of 1H NMR and Complementary Analytical Techniques
For professionals in drug discovery and chemical synthesis, the unambiguous structural verification of intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. 2-Chloro-4-iodobenzene-1-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, valued for its distinct reactive sites that allow for sequential, controlled derivatization.[1] Its utility, however, is entirely dependent on its structural integrity. An impurity or an isomeric misassignment can derail a multi-step synthesis, leading to significant losses in time and resources.
This guide provides a comprehensive analysis of the characterization of this compound, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As we will explore, while ¹H NMR is unparalleled for elucidating the precise arrangement of protons, a truly robust and self-validating characterization strategy integrates complementary techniques. We will delve into the practical application and comparative strengths of ¹H NMR, Carbon-13 NMR (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into not just how to perform the analysis, but why specific choices are made to ensure scientific rigor.
The Cornerstone of Analysis: ¹H NMR Spectroscopy
¹H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. It provides exquisitely detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The technique is non-destructive and, with modern instrumentation, offers high sensitivity and resolution.
Anticipating the ¹H NMR Spectrum
The structure of this compound dictates a complex but predictable ¹H NMR spectrum. The benzene ring contains three protons in distinct chemical environments, creating what is known as an ABC spin system.
-
H-3 (Proton adjacent to -Cl and -SO₂Cl): This proton is flanked by two strong electron-withdrawing groups, the sulfonyl chloride and the chlorine atom. This environment causes significant deshielding, shifting its resonance to the furthest downfield position. It will appear as a doublet, split by the neighboring H-5 proton (a small meta coupling).
-
H-5 (Proton adjacent to -I and -SO₂Cl): Situated between the iodine atom and the sulfonyl chloride group, this proton will also be deshielded, but less so than H-3. Its signal will be a doublet of doublets, split by both the H-3 proton (meta coupling) and the H-6 proton (ortho coupling).
-
H-6 (Proton adjacent to -I): This proton is primarily influenced by the adjacent iodine. It will be the most upfield of the three aromatic protons. It will appear as a doublet, split by the neighboring H-5 proton (ortho coupling).
The integration of these signals should confirm a 1:1:1 ratio, validating the presence of three distinct aromatic protons.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthetic intermediate like this compound.
Caption: Workflow for Spectroscopic Characterization.
Experimental Protocol: ¹H NMR Acquisition
This protocol ensures high-quality, reproducible data. The choice of an aprotic solvent is critical; the sulfonyl chloride moiety is reactive towards protic solvents like methanol or water.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The residual proton signal of CHCl₃ at ~7.26 ppm serves as a convenient internal reference.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., 'zg30') with a relaxation delay (d1) of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.[2]
-
Integrate the signals corresponding to the aromatic protons.
-
A Multi-faceted Approach: Complementary Analytical Techniques
Relying solely on one analytical technique, even one as powerful as ¹H NMR, is not a robust scientific practice. Each method interrogates a different aspect of the molecule's properties, and their combined data provide a self-validating system of evidence.
¹³C NMR Spectroscopy: The Carbon Skeleton
While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone. For this molecule, six distinct signals are expected in the aromatic region, confirming the presence of six unique carbon environments in the benzene ring. This technique is invaluable for detecting isomers, where the proton environments might be deceptively similar.
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and effective technique for identifying the key functional groups present in a molecule.[3] It serves as a quick quality check. For this compound, the IR spectrum will be dominated by characteristic strong absorption bands.
-
S=O Asymmetric & Symmetric Stretching: Two strong bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, which are highly characteristic of the sulfonyl chloride group.[3][4]
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
C-Cl and C-I Stretching: These appear in the fingerprint region (< 1000 cm⁻¹) and can be harder to assign definitively but contribute to the unique spectral fingerprint.
Mass Spectrometry: The Molecular Weight Puzzle Piece
Mass spectrometry provides the crucial confirmation of the compound's molecular weight and offers clues to its structure through fragmentation patterns.[2]
-
Molecular Ion Peak (M⁺): The nominal molecular weight is 336 g/mol . A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), MS will show a characteristic cluster of peaks for the molecular ion, with the (M) and (M+2) peaks having a relative intensity of approximately 3:1.[2] This provides definitive evidence for the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways include the loss of the -Cl atom from the sulfonyl group or the entire -SO₂Cl group, providing further structural confirmation.
Interrelation of Analytical Techniques
The following diagram shows how these techniques provide complementary, interlocking pieces of evidence for a complete structural assignment.
Caption: Interrelation of Analytical Techniques.
Comparative Guide to Characterization Techniques
| Technique | Information Provided | Sensitivity | Sample State | Destructive? | Key Strengths & Causality |
| ¹H NMR | Proton environment, count (integration), and connectivity (coupling). Unambiguous structural elucidation. | Moderate | Solution | No | Why it's primary: Provides the most detailed map of the molecule's hydrogen framework, which is fundamental to its chemical identity. |
| ¹³C NMR | Carbon skeleton, number of unique carbon environments. | Low | Solution | No | Why it's complementary: Confirms the carbon backbone and is excellent for identifying isomers that might be missed by ¹H NMR alone. |
| FT-IR | Presence of specific functional groups (e.g., S=O, C-Cl). | High | Solid, Liquid, Gas | No | Why it's a good survey: A rapid, inexpensive check to confirm the key -SO₂Cl group is present, validating the success of a synthesis step.[3] |
| Mass Spec. | Molecular weight and elemental composition (from isotopic patterns). Fragmentation patterns give structural clues. | Very High | Solid, Liquid, Gas | Yes | Why it's essential: Provides definitive proof of the molecular formula. The isotopic pattern for chlorine is a critical validation point.[2] |
| GC-MS | Separation of components for purity analysis, coupled with MS for identification of impurities. | Very High | Volatile Liquids/Solids | Yes | Why it's used for purity: The best method for quantifying impurities, which is critical for drug development and process chemistry.[5][6] |
Conclusion
The characterization of this compound is a clear illustration of a fundamental principle in modern chemical analysis: no single technique tells the whole story. While ¹H NMR provides the most intricate details of the proton framework, its findings are only truly validated when supported by a suite of complementary methods. FT-IR confirms the essential functional group, mass spectrometry verifies the molecular weight and elemental composition, and ¹³C NMR assures the carbon skeleton's integrity. By integrating these techniques into a logical workflow, researchers can achieve an unimpeachable level of confidence in the identity, structure, and purity of their materials, ensuring the success and reproducibility of their scientific endeavors.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
-
Dorman, F. et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. NIH Public Access. Available at: [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Hashimoto, S. et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. Available at: [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Dakin, L. A. et al. (n.d.). The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. Available at: [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Analytical Strategies for Labile Electrophiles: Mass Spectrometry Analysis of 2-Chloro-4-iodobenzene-1-sulfonyl chloride
Executive Summary
The analysis of 2-Chloro-4-iodobenzene-1-sulfonyl chloride presents a classic analytical paradox: the very reactivity that makes it a valuable synthetic building block (the electrophilic sulfonyl chloride group) makes it inherently unstable during standard mass spectrometry workflows.
Direct injection methods often yield false impurity profiles due to on-column hydrolysis (LC-MS) or thermal degradation (GC-MS). This guide objectively compares three analytical strategies, ultimately demonstrating why pre-column derivatization is the only self-validating method for accurate purity assessment, despite the higher throughput of direct methods.
The Molecule: Structural & Mass Spec Profile[1][2]
Before selecting a method, one must understand the analyte's isotopic and fragmentation signature.
-
Formula:
-
Molecular Weight: ~336.9 g/mol (Monoisotopic)
-
Key Features:
-
Labile Moiety: Sulfonyl chloride (
).[1] Prone to hydrolysis to sulfonic acid ( ) and thermal extrusion of . -
Halogen Signature: Contains two Chlorines (one on ring, one in sulfonyl group) and one Iodine.
-
Isotopic Pattern: The interaction between
and monoisotopic creates a distinct "fingerprint" essential for confirming the intact molecule versus hydrolyzed byproducts (which lose one Cl).
-
Comparative Analysis of Analytical Methods
The following table summarizes the performance of three common workflows based on experimental stability and data integrity.
| Feature | Method A: Direct GC-MS | Method B: Direct LC-MS (ESI) | Method C: Derivatization (Recommended) |
| Principle | Electron Impact (EI) ionization after gas chromatography. | Electrospray Ionization (ESI) with reversed-phase LC. | Chemical conversion to stable sulfonamide, then LC-MS/GC-MS. |
| Stability Risk | High. Sulfonyl chlorides often degrade to aryl chlorides ( | High. The sulfonyl chloride hydrolyzes to sulfonic acid in aqueous mobile phases within seconds. | Low. The derivative is chemically and thermally stable. |
| Artifacts | "Ghost" peaks of | High background of | Minimal. Represents true sample purity. |
| Quantification | Poor linearity due to thermal degradation. | Variable. Hydrolysis rate depends on pH and temperature. | Excellent. Stoichiometric conversion. |
| Throughput | High (if stable).[1][2] | High. | Medium (requires 15 min prep). |
Senior Scientist Verdict:
Do not rely on Method A or B for Certificate of Analysis (CoA) generation. While Direct LC-MS (Method B) is acceptable for rough reaction monitoring, it systematically under-reports purity by converting the main peak into the "impurity" (sulfonic acid). Method C (Derivatization) is the only defensible protocol for purity certification.
The "Gold Standard" Protocol: Morpholine Derivatization
To bypass instability, we convert the reactive sulfonyl chloride into a stable sulfonamide . We utilize morpholine as the derivatizing agent because it reacts instantly, forms a crystalline derivative, and adds a distinct mass shift (+50 Da net change) that moves the analyte away from matrix interference.
Experimental Workflow
-
Preparation of Quench Solution:
-
Mix Morpholine (1.5 equivalents) and Triethylamine (1.5 equivalents) in dry Acetonitrile (MeCN) or Dichloromethane (DCM) .
-
Why? The base neutralizes the HCl generated, driving the reaction to completion.
-
-
Sample Derivatization:
-
Dissolve 5-10 mg of This compound in 1 mL dry MeCN.
-
Immediately add 200 µL of the Quench Solution.
-
Vortex for 30 seconds. (Reaction is usually instantaneous).
-
-
LC-MS Analysis:
-
Dilute the mixture 100x with 50:50 MeCN:Water (now safe, as the chloride is gone).
-
Inject onto a C18 column.[3]
-
Data Interpretation (Mass Shifts)
-
Target Analyte (Derivative): 2-Chloro-4-iodo-1-(morpholinosulfonyl)benzene.
-
Mass Change:
. -
Observation: Look for
at m/z ~388 .
-
-
Impurity (Hydrolysis): If the original sample contained sulfonic acid, it will not react with morpholine under these mild conditions. It remains as the acid.
-
Observation: Look for
at m/z ~317 (Negative mode usually required for sulfonic acids).
-
Visualization of Analytical Logic
The following diagrams illustrate the decision process and the chemical pathway, ensuring the user understands the why behind the protocol.
Figure 1: Analytical Decision Matrix
Caption: Figure 1. Decision matrix highlighting the failure points of direct injection methods versus the stability of the derivatization route.
Figure 2: Reaction & Fragmentation Pathway
Caption: Figure 2. The chemical transformation from the labile sulfonyl chloride to the ionization-stable sulfonamide.
Mass Spectrometry Interpretation Guide
When analyzing the This compound (or its derivative), the halogen pattern is your primary confirmation tool.
-
The "Cl-I" Cluster:
-
Chlorine: Two isotopes,
(75.8%) and (24.2%). -
Iodine: Monoisotopic
. -
Pattern: In the derivative (which retains the ring Cl but loses the sulfonyl Cl), you will see a characteristic 3:1 ratio between the M and M+2 peaks.
-
Note: If you run the underivatized material (Direct GC-MS), you would expect a 9:6:1 pattern (due to two Cl atoms), but thermal loss of one Cl often reverts this to the 3:1 pattern, confusing the analyst. This is why derivatization is crucial—it chemically removes one Cl, simplifying the spectra to a predictable 3:1 doublet.
-
-
Common Fragments (EI Source):
-
m/z 273:
. The iodochlorobenzene ring cation. This is often the base peak in GC-MS, indicating total loss of the functional group. -
m/z 127:
. Iodine radical cation.
-
References
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[1][4] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Factors to Consider When Choosing Between LCMS and GCMS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]
Sources
A Researcher's Guide to the Vibrational Landscape: FTIR Spectral Analysis of 2-Chloro-4-iodobenzene-1-sulfonyl chloride
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. 2-Chloro-4-iodobenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth exploration of its Fourier-Transform Infrared (FTIR) spectral analysis, offering a robust framework for its identification and a comparative analysis with a simpler analogue, benzenesulfonyl chloride.
The Significance of Vibrational Spectroscopy for Sulfonyl Chlorides
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a compound like this compound, FTIR serves as a rapid and reliable method to confirm the presence of key functional groups, namely the sulfonyl chloride (-SO₂Cl) and the substituted benzene ring. The frequencies of these vibrations are sensitive to the electronic environment, making FTIR an excellent tool for verifying the successful synthesis of the target molecule and for distinguishing it from starting materials, byproducts, and other related structures.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is intrinsically linked to the sample preparation technique. For a solid compound such as this compound, several methods are available.[1][2][3] The choice of method depends on the sample quantity, its physical state, and the desired spectral quality.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a traditional and widely used method for solid samples.[1][4]
Experimental Workflow:
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder. This minimizes light scattering effects in the spectrum.[1]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. KBr is an ideal matrix as it is transparent in the mid-infrared region.[1]
-
Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.[5]
Causality Behind Experimental Choices:
-
Grinding: Reducing the particle size to less than the wavelength of the incident IR radiation minimizes scattering, leading to flatter baselines and more accurate peak intensities.[6]
-
Dry KBr: KBr is hygroscopic. Any absorbed water will exhibit broad absorption bands in the 3400 cm⁻¹ and 1640 cm⁻¹ regions, potentially obscuring sample peaks.
-
Transparency of the Pellet: A transparent pellet ensures that the IR beam passes through the sample with minimal scattering, maximizing the signal-to-noise ratio.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation.[3]
Experimental Workflow:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound onto the crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum.
Trustworthiness of the Protocol:
Both methods, when performed correctly, provide reliable and reproducible spectra. For quantitative analysis, the KBr pellet method can be more accurate if the sample and KBr are weighed precisely. ATR is often preferred for its speed and ease of use in qualitative identification.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FTIR spectrum of this compound can be divided into several key regions, each providing specific information about the molecular structure.
The Sulfonyl Chloride Group (-SO₂Cl)
This functional group is characterized by strong and distinct absorption bands.
-
Asymmetric and Symmetric S=O Stretching: The most prominent features of a sulfonyl chloride are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. For aromatic sulfonyl chlorides, these are typically observed in the ranges of 1375-1385 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).[7] The electronegativity of the substituents on the benzene ring can slightly influence these frequencies.[8][9]
-
S-Cl Stretching: The stretching vibration of the sulfur-chlorine bond is found at lower frequencies, typically in the range of 370-390 cm⁻¹ .[7][10] This region may not be accessible with all standard FTIR spectrometers.
The Substituted Benzene Ring
The substitution pattern on the benzene ring gives rise to a series of characteristic absorptions.
-
C-H Stretching: The stretching vibrations of the aromatic C-H bonds are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ .
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear as a set of two to four bands of medium intensity in the region of 1450-1600 cm⁻¹ .
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from the strong C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, one would expect to see characteristic absorptions in this region.
-
C-Cl and C-I Stretching: The stretching vibrations of the carbon-chlorine and carbon-iodine bonds are expected at lower frequencies, typically below 800 cm⁻¹ for C-Cl and even lower for C-I. These can sometimes be weak and may overlap with other vibrations.
Comparative Analysis: this compound vs. Benzenesulfonyl chloride
To highlight the influence of the chloro and iodo substituents on the vibrational spectrum, a comparison with the simpler benzenesulfonyl chloride is instructive.
| Vibrational Mode | Benzenesulfonyl chloride | This compound (Predicted) | Rationale for Spectral Shifts |
| Aromatic C-H Stretch | ~3070 cm⁻¹ | ~3080 cm⁻¹ | Minimal change expected. |
| S=O Asymmetric Stretch | ~1375 cm⁻¹[7] | Slightly higher, ~1380 cm⁻¹ | The electron-withdrawing nature of the chlorine and iodine atoms is expected to slightly increase the force constant of the S=O bonds, leading to a shift to a higher wavenumber. |
| S=O Symmetric Stretch | ~1184 cm⁻¹[7] | Slightly higher, ~1190 cm⁻¹ | Similar to the asymmetric stretch, the inductive effect of the halogens will likely shift this band to a higher frequency. |
| Aromatic C=C Stretch | ~1580, 1480, 1450 cm⁻¹ | Similar pattern, but positions and intensities may vary due to altered ring symmetry and electronic distribution. | The substitution breaks the symmetry of the benzene ring, which can affect the intensity and position of these bands. |
| C-H Out-of-Plane Bending | ~750 and 680 cm⁻¹ (monosubstituted) | Bands characteristic of 1,2,4-trisubstitution. | This region is highly diagnostic of the substitution pattern. |
| S-Cl Stretch | ~375 cm⁻¹[7] | ~375 cm⁻¹ | The frequency of the S-Cl stretch is less sensitive to substitution on the aromatic ring. |
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the FTIR analysis of this compound.
Conclusion
The FTIR spectral analysis of this compound is a multifaceted process that relies on meticulous sample preparation and a thorough understanding of group frequencies and the electronic effects of substituents. By following a systematic experimental protocol and a logical approach to spectral interpretation, researchers can confidently verify the identity and purity of this important chemical intermediate. The comparative analysis with a simpler analogue like benzenesulfonyl chloride further enriches the understanding of how molecular structure dictates the vibrational spectrum. This guide provides a comprehensive framework to empower scientists in their analytical endeavors.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy.
- Ham, N. S., & Hambly, A. N. (1953). Vibrational spectra of sulphonyl derivatives. Australian Journal of Chemistry, 6(1), 33-44.
-
Benzenesulfonyl chloride. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
How to Prepare Samples for FTIR Testing. (2024, January 24). Rocky Mountain Laboratories. Retrieved from [Link]
- El-Tabei, A. S., Hegazy, M. A., & Fouda, A. E. A. (2020). Synthesis and Characterization of a Novel Nonionic Gemini Surfactant as Corrosion Inhibitor for Carbon Steel in Acidic Solution. Molecules, 25(18), 4238.
-
Infrared Spectroscopy Absorption Table. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). SpectraBase. Retrieved from [Link]
- Gillespie, R. J., & Robinson, E. A. (1961). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 39(2), 247-253.
- King, J. F., & Smith, D. R. (1966). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 44(15), 1769-1773.
- Robinson, E. A. (1961). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 39(2), 247-253.
-
Benzenesulfonyl chloride. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (2015). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
- In-depth vibrational spectroscopic, DFT and molecular docking studies on p-iodobenzene sulfonyl chloride. (2017). Journal of Molecular Structure, 1149, 816-827.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 3. jascoinc.com [jascoinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. connectsci.au [connectsci.au]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Halogen Reactivity: Iodine vs. Chlorine in 2-Chloro-4-iodobenzene-1-sulfonyl Chloride
Introduction: The Strategic Value of Selective Functionalization
In the intricate world of synthetic chemistry, particularly within drug development and materials science, the ability to selectively modify a molecule at a specific position is paramount. Polyhalogenated aromatic compounds serve as versatile building blocks, but their synthetic utility hinges on our ability to control which halogen reacts. This guide provides an in-depth analysis of the differential reactivity of the iodo and chloro substituents in 2-Chloro-4-iodobenzene-1-sulfonyl chloride. This molecule presents a compelling case study, featuring two distinct halogens on a benzene ring that is activated by a potent electron-withdrawing sulfonyl chloride group.
We will explore two fundamental classes of reactions—Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)—to demonstrate how the choice of reaction mechanism dictates which carbon-halogen bond is preferentially cleaved. This understanding allows chemists to devise rational, stepwise synthetic routes to complex, highly functionalized aromatic structures.
Pillar 1: The Mechanistic Dichotomy of Halogen Reactivity
The reactivity of an aryl halide is not an intrinsic property of the C-X bond alone; it is profoundly influenced by the mechanism of the reaction it undergoes.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are foundational methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] The catalytic cycle for these reactions universally begins with an oxidative addition step, where a Palladium(0) complex inserts into the carbon-halogen bond.[4]
This initial step is typically the rate-determining step of the entire catalytic cycle.[5] Its facility is directly related to the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the lower the activation energy for oxidative addition, and the faster the reaction. The established trend for C(sp²)-X bond energies is:
C-Cl (≈ 96 kcal/mol) > C-Br (≈ 81 kcal/mol) > C-I (≈ 65 kcal/mol)
Consequently, the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [6][7]
For this compound, this principle strongly predicts that a palladium catalyst will selectively react with the weaker C-I bond at the C-4 position, leaving the more robust C-Cl bond at the C-2 position intact.
B. Nucleophilic Aromatic Substitution (SNAr)
In stark contrast, the SNAr mechanism proceeds not through a metal catalyst but via a two-step addition-elimination pathway.[8][9] This reaction is contingent on the aromatic ring being rendered electron-deficient by potent electron-withdrawing groups (EWGs), such as the sulfonyl chloride group in our subject molecule.
-
Addition (Rate-Determining Step): A nucleophile attacks the electron-poor carbon bearing a halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10]
-
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.
Crucially, the rate-determining step is the initial nucleophilic attack.[8][11] The reaction rate is therefore governed by two factors: the electrophilicity of the carbon being attacked and the stability of the anionic Meisenheimer intermediate.
-
Electronegativity: Chlorine is significantly more electronegative than iodine. It exerts a stronger inductive electron-withdrawing effect, making the carbon to which it is attached (C-2) more electrophilic (more δ+) and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[9]
-
Leaving Group Ability: While iodide is an intrinsically better leaving group than chloride due to its lower basicity, this factor comes into play after the rate-determining step and thus has a much smaller influence on the overall reaction rate.[8][12][13]
This leads to a reactivity order for SNAr that is often the reverse of that seen in cross-coupling:
Aryl Fluoride > Aryl Chloride > Aryl Bromide > Aryl Iodide [8][9]
For this compound, the sulfonyl chloride group activates both the ortho (C-2, bearing Cl) and para (C-4, bearing I) positions.[14] Based on the principles of SNAr, the higher electronegativity of chlorine is expected to direct nucleophilic attack preferentially to the C-2 position.
Pillar 2: Experimental Validation and Protocols
The following sections provide detailed experimental protocols that validate the theoretical principles discussed above.
Experiment 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This experiment is designed to demonstrate the preferential reactivity of the C-4 iodo substituent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 2-Chloro-4-(4-methoxyphenyl)benzene-1-sulfonyl chloride by selectively coupling at the C-I bond.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 v/v).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Data Presentation:
| Reactant | M.W. ( g/mol ) | Equivalents |
| This compound | 335.49 | 1.0 |
| 4-methoxyphenylboronic acid | 151.96 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 |
| K₂CO₃ | 138.21 | 3.0 |
| Product | M.W. | Yield |
| 2-Chloro-4-(4-methoxyphenyl)benzene-1-sulfonyl chloride | 316.78 | >85% (Expected) |
Workflow Diagram:
Experiment 2: Selective Nucleophilic Aromatic Substitution at the C-Cl Bond
This protocol illustrates the preferential substitution of the C-2 chloro substituent in an SNAr reaction. Caution is advised as the sulfonyl chloride moiety is also highly susceptible to nucleophilic attack. Using a secondary amine under controlled conditions can favor substitution on the aromatic ring.
Objective: To synthesize 4-Iodo-2-(morpholino)benzene-1-sulfonyl chloride via a selective SNAr reaction.
Experimental Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add morpholine (2.1 eq) to the solution. The excess amine can also act as the base.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If necessary, further purify the product by recrystallization or flash column chromatography.
Data Presentation:
| Reactant | M.W. ( g/mol ) | Equivalents |
| This compound | 335.49 | 1.0 |
| Morpholine | 87.12 | 2.1 |
| Product | M.W. | Yield |
| 4-Iodo-2-(morpholino)benzene-1-sulfonyl chloride | 386.25 | 60-75% (Expected) |
Mechanism Diagram:
Pillar 3: At-a-Glance Comparative Summary
This table provides a direct comparison of the key factors governing the selective reactivity of the iodo and chloro groups in our model compound.
| Feature | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Reactive Site | C-4 (Iodine) | C-2 (Chlorine) |
| Key Mechanistic Step | Oxidative Addition of Pd(0) into the C-X bond.[4] | Nucleophilic attack forming a Meisenheimer complex.[8][10] |
| Primary Influencing Factor | C-X Bond Dissociation Energy (C-I is weaker).[12] | Halogen Electronegativity (Cl stabilizes the anionic intermediate).[9] |
| Reactivity Trend | I > Br > Cl > F | F > Cl > Br > I[8][9] |
| Typical Reagents | Pd catalyst, Base (e.g., K₂CO₃), Organometallic reagent. | Strong Nucleophile (e.g., amine, alkoxide), Polar aprotic solvent. |
| Expected Product | Substitution of Iodine | Substitution of Chlorine |
Conclusion and Outlook
The reactivity of the iodine and chlorine substituents on this compound is not absolute but is instead dictated by the chosen reaction mechanism. Palladium-catalyzed cross-coupling reactions predictably favor substitution at the more labile carbon-iodine bond, driven by the energetics of the oxidative addition step. Conversely, Nucleophilic Aromatic Substitution reactions favor reaction at the carbon-chlorine bond, a consequence of chlorine's superior ability to stabilize the key anionic intermediate through induction.
This orthogonal reactivity provides chemists with a powerful strategic advantage. It allows for the sequential and site-selective introduction of different functional groups onto the same aromatic scaffold, paving the way for the efficient and controlled synthesis of complex molecules with precisely defined architectures. Mastering these principles is essential for professionals engaged in the design and development of novel pharmaceuticals and advanced materials.
References
-
Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? (2016). Reddit. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
-
Sn1 and Sn2: leaving group. (n.d.). Khan Academy. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). National Center for Biotechnology Information. [Link]
-
if iodine is a better leaving group, shouldn't this be unreactive? (2022). Reddit. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Addition-Elimination at Aromatics (SNAR). (n.d.). St. Benedict & St. John's. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Iodides. (2002). ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2016). ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2011). ResearchGate. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). University of Liverpool. [Link]
-
Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (2005). National Center for Biotechnology Information. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2021). Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
2-Chloro-4-fluoro-1-iodobenzene. (n.d.). PubChem. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. Khan Academy [khanacademy.org]
- 14. chem.libretexts.org [chem.libretexts.org]
chromatographic separation of 2-Chloro-4-iodobenzene-1-sulfonyl chloride impurities
An Expert's Guide to the Chromatographic Separation of 2-Chloro-4-iodobenzene-1-sulfonyl chloride and its Process-Related Impurities
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like this compound are critical building blocks, and the impurities carried over from their synthesis can lead to downstream reaction failures, the formation of genotoxic byproducts, or compromised final product stability. This guide provides a comparative analysis of chromatographic techniques for the robust separation and quantification of impurities associated with this compound, grounded in scientific principles and practical field experience.
Understanding the Analytical Challenge: The Analyte and Its Impurities
This compound is a highly reactive molecule characterized by its electrophilic sulfonyl chloride group and a halogenated aromatic ring. Its synthesis, typically via chlorosulfonation of a corresponding aryl precursor, can lead to a predictable profile of process-related impurities. Effective analytical method development hinges on understanding the physicochemical properties of both the target molecule and its potential contaminants.
Table 1: Potential Impurities in the Synthesis of this compound
| Compound Name | Structure | Typical Origin | Key Separation Challenge |
| This compound (API) | OS(=O)(Cl)c1cc(I)ccc1Cl | Target Molecule | - |
| 2-Chloro-4-iodobenzene-1-sulfonic acid | OS(=O)(=O)c1cc(I)ccc1Cl | Hydrolysis of the sulfonyl chloride | High polarity difference from API |
| 1-Chloro-3-iodobenzene | Clc1cccc(I)c1 | Unreacted Starting Material | High volatility, low polarity |
| 4-Chloro-2-iodobenzene-1-sulfonyl chloride | OS(=O)(Cl)c1cc(Cl)c(I)cc1 | Positional Isomer | Similar polarity and mass to API |
| Bis(2-chloro-4-iodophenyl) sulfone | O=S(=O)(c1cc(I)ccc1Cl)c2cc(I)ccc2Cl | Dimerization/Side Reaction | High molecular weight, low solubility |
The primary analytical goal is to develop a separation method with sufficient resolution to distinguish the main component from its structurally similar isomers and other process-related impurities, while also being robust and sensitive enough for trace-level quantification.
A Comparative Overview of Chromatographic Strategies
The selection of a chromatographic technique is a critical decision driven by the analytical objective, whether it be routine quality control, preparative isolation for structural elucidation, or trace-level impurity profiling. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC) in both Reverse-Phase and Normal-Phase modes, Gas Chromatography-Mass Spectrometry (GC-MS), and the modern hybrid technique, Supercritical Fluid Chromatography (SFC).
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate chromatographic technique based on the analytical requirements.
Caption: Workflow for selecting the optimal chromatographic method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for its robustness, versatility, and excellent reproducibility. The separation is based on the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.[1]
-
Expertise & Experience: For sulfonyl chlorides, a C18 column is the logical starting point due to its hydrophobicity, which provides strong retention for the aromatic core. The primary challenge is the high reactivity and poor peak shape that can result from interaction with residual silanols on the silica support.[2] Therefore, using a modern, end-capped C18 column is crucial. The mobile phase typically consists of a water/acetonitrile or water/methanol gradient. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often necessary to suppress the ionization of the sulfonic acid impurity, ensuring it is retained and well-resolved from the solvent front.[3]
-
Trustworthiness: A well-developed RP-HPLC method is highly reliable. System suitability tests, including resolution between the main peak and its closest eluting impurity (the positional isomer), peak tailing factor, and reproducibility of retention times, are essential to validate the method's performance.[4]
Protocol 1: RP-HPLC Method for Purity Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Causality: Acetonitrile is a strong, aprotic solvent that is compatible with the mobile phase and prevents hydrolysis of the sulfonyl chloride.
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Identify peaks based on relative retention times established with impurity standards. Calculate purity using area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is unparalleled for separating volatile and thermally stable compounds. However, the high reactivity and low volatility of sulfonyl chlorides make direct GC analysis challenging. Derivatization is a mandatory step to convert the sulfonyl chloride into a more stable and volatile analogue, typically a sulfonamide.[5]
-
Expertise & Experience: The key to a successful GC-MS method is a clean, quantitative derivatization reaction. Diethylamine is an excellent choice as it reacts rapidly with the sulfonyl chloride to form the corresponding N,N-diethylsulfonamide. This derivative is thermally stable and provides a characteristic fragmentation pattern in the mass spectrometer, aiding in identification. The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or RTX-5MS), provides good selectivity for aromatic compounds.[5][6]
-
Trustworthiness: The method's reliability is contingent on the reproducibility of the derivatization step. A sample preparation standard should be run alongside the samples to monitor the reaction efficiency. The high sensitivity of MS, especially in selected ion monitoring (SIM) mode, makes this technique ideal for trace impurity analysis.[7]
Derivatization Workflow for GC-MS Analysis
Caption: Derivatization workflow for GC-MS analysis of sulfonyl chlorides.
Protocol 2: GC-MS Method for Impurity Profiling
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 1 mL of dichloromethane. Add 50 µL of diethylamine, cap, and vortex for 1 minute. Let stand for 15 minutes at room temperature.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis: Identify derivatized impurities by their mass spectra and retention times. Quantify using an internal standard if necessary.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8] It bridges the gap between HPLC and GC, offering high-speed, high-efficiency separations with significantly reduced organic solvent consumption.[8][9]
-
Expertise & Experience: SFC excels at separating isomers and compounds with differing polarity, making it highly suitable for this analytical problem.[10] The separation is governed by interactions with a polar stationary phase. A variety of stationary phases can be screened to optimize selectivity. The primary advantage of SFC is in preparative chromatography; the CO2 mobile phase is easily evaporated, simplifying the isolation of purified impurity fractions for structural elucidation by NMR or MS.[9]
-
Trustworthiness: Modern SFC systems provide reproducible results, though method development can be more complex than for RP-HPLC.[11] Key parameters to optimize include the choice of co-solvent (often methanol), back-pressure, and temperature, which all influence the density and solvating power of the supercritical fluid mobile phase.[8]
Protocol 3: SFC Screening Method
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol.
-
SFC Conditions:
-
Column: Screen multiple polar columns (e.g., Diol, Amino, Cyano).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-PDA.
-
-
Data Analysis: Evaluate chromatograms for the best resolution between the API and its impurities, particularly the positional isomer.
Performance Comparison: A Data-Driven Summary
To provide a clear comparison, the following table summarizes the expected performance of each technique for this specific separation challenge. The data is illustrative, based on extensive experience with similar halogenated aromatic sulfonyl chlorides.
Table 2: Comparative Performance of Chromatographic Techniques
| Parameter | RP-HPLC | GC-MS (with Derivatization) | Supercritical Fluid Chromatography (SFC) |
| Resolution (API vs. Isomer) | Good (Rs ≈ 1.8) | Excellent (Rs > 2.5) | Excellent (Rs > 2.5) |
| Analysis Time | 15-20 min | 20-25 min (excluding derivatization) | 3-8 min |
| Sensitivity (LOD) | ~0.01% (UV) | < 10 ppm (MS-SIM) | ~0.02% (UV) |
| Solvent Consumption | High (~20 mL/run) | Low (~1.5 mL/run) | Very Low (~3-5 mL organic/run) |
| Suitability for Preparative Scale | Moderate (high solvent usage) | Not Applicable | Excellent (easy fraction collection) |
| Primary Application | Routine QC, Purity Assay | Trace Impurity Analysis, Identification | Isomer Separation, Preparative Isolation |
Conclusion and Recommendations
The optimal chromatographic strategy for analyzing this compound and its impurities is dictated by the specific analytical goal.
-
For routine quality control and purity assessment , Reverse-Phase HPLC remains the method of choice due to its robustness, simplicity, and widespread availability. A well-developed C18 method can reliably resolve all key impurities.
-
For trace-level quantification of potential genotoxic impurities , the superior sensitivity of GC-MS following derivatization is unmatched. This approach ensures that even sub-ppm levels of critical impurities can be accurately monitored.
-
For the isolation of unknown impurities for structural elucidation or for challenging isomer separations, Supercritical Fluid Chromatography (SFC) offers significant advantages in speed, resolution, and efficiency.[9][10] Its reduced solvent consumption also aligns with green chemistry principles, a growing consideration in modern pharmaceutical development.[8]
By leveraging this comparative guide, researchers, scientists, and drug development professionals can make informed decisions, selecting the most appropriate chromatographic tool to ensure the quality and safety of their chemical intermediates and final drug products.
References
- Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2026, February 4). Google Cloud.
- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (2018, February 16). SIELC.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Teledyne ISCO.
- Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. Google Cloud.
- Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture. (2017, December 1). PubMed.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Google Cloud.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022, April 4).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr. (2022, April 4). Ovid.
- Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
- Aqueous normal-phase chrom
- HPLC separation of related halogenated aromatic, any one?? (2015, May 7).
- avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem.
- HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
- GC-MS Application Data Sheet No. 4 (Industry) Analysis of Chloride Compounds in Gasoline using NCI. Shimadzu.
- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ovid.com [ovid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. pharmtech.com [pharmtech.com]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 11. Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
